Technical Documentation Center

(4-fluoro-1H-indazol-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-fluoro-1H-indazol-3-yl)methanamine

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of (4-Fluoro-1H-indazol-3-yl)methanamine: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the strategic modification of classic pharmacophores is essential for overcoming metabolic liabilities and tuning receptor selectivity. (4-Fluoro-1H-indazol-3-yl)methanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic modification of classic pharmacophores is essential for overcoming metabolic liabilities and tuning receptor selectivity. (4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1) represents a highly privileged, bioisosteric building block utilized in the development of next-generation targeted therapeutics[1.3]. By combining the hydrogen-bonding capacity of the indazole core with the steric and electronic modulation of a fluorine atom, this scaffold serves as a critical anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors and specific serine/threonine kinase inhibitors[2.7]. This technical guide details the structural rationale, synthetic methodologies, and experimental validation workflows required to leverage this compound in drug discovery.

Structural Chemistry and Rational Design

The molecular architecture of (4-fluoro-1H-indazol-3-yl)methanamine (Molecular Weight: 165.17 g/mol , Formula: C₈H₈FN₃) is defined by three critical features that dictate its pharmacological utility:

  • The 1H-Indazole Core: Functioning as a bioisostere for indole and benzimidazole, the indazole ring provides a rigid, planar aromatic system. Its N1-H and N2 atoms act as a potent hydrogen bond donor-acceptor pair, which is highly effective at anchoring molecules into the hinge region of kinases (e.g., PLK4) or the nicotinamide-binding pocket of PARP enzymes[2.9].

  • The 3-Methanamine Motif: The primary amine extends outward from the core, providing a vector for further synthetic elaboration (e.g., amide coupling, reductive amination) while retaining the ability to form salt bridges or hydrogen bonds with acidic residues (like Asp or Glu) in target binding sites.

  • The 4-Fluoro Substitution: The incorporation of fluorine at the C4 position is a deliberate mechanistic choice. Fluorine is highly electronegative and possesses a small Van der Waals radius. Placed adjacent to the 3-methanamine group, it sterically restricts the rotation of the amine, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of target binding. Furthermore, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at the electron-rich C4 position, significantly extending the compound's half-life in vivo[2.12].

Synthetic Methodology: De Novo Preparation

To ensure high purity and yield for biological screening, the preparation of (4-fluoro-1H-indazol-3-yl)methanamine is typically achieved via the catalytic reduction of its corresponding nitrile precursor.

Protocol: Catalytic Hydrogenation of 4-Fluoro-1H-indazole-3-carbonitrile
  • Objective: Chemoselective reduction of the nitrile to a primary amine without compromising the indazole ring.

  • Causality & Rationale: Nitrile reductions are notoriously prone to forming unwanted secondary and tertiary amines. This occurs because the newly formed primary amine can act as a nucleophile, attacking the intermediate imine. To prevent this, the reaction is strictly conducted in an acidic solvent system (Methanolic HCl). The acid immediately protonates the primary amine upon formation (yielding the hydrochloride salt), rendering it non-nucleophilic and ensuring a self-validating, high-purity primary amine output.

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of 4-fluoro-1H-indazole-3-carbonitrile in 50 mL of anhydrous methanol within a heavy-walled Parr hydrogenation flask.

  • Acidification: Slowly add 3.0 equivalents of concentrated HCl (37%) while stirring at 0°C to prevent exothermic degradation.

  • Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq).

  • Reduction: Evacuate the flask and purge with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12 hours.

  • Workup: Monitor completion via LC-MS. Once complete, filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude residue from ethanol/diethyl ether to yield (4-fluoro-1H-indazol-3-yl)methanamine hydrochloride as an off-white crystalline solid.

Pharmacological Mechanisms & Biological Workflows

PARP-1 Inhibition and Synthetic Lethality

Indazole derivatives are foundational to the design of PARP inhibitors (e.g., Niraparib/MK-4827)[2.12]. By competing with NAD+ at the catalytic domain, they trap PARP-1 on single-strand DNA breaks. In healthy cells, homologous recombination (HR) repairs the subsequent double-strand breaks. However, in cancer cells with BRCA1/2 mutations (defective HR), this trapping leads to unresolved DNA damage and apoptosis—a paradigm known as synthetic lethality[2.14].

PARP_Pathway SSB Single-Strand DNA Break PARP1 PARP-1 Activation SSB->PARP1 Triggers DSB Double-Strand DNA Break PARP1->DSB Unrepaired SSBs Repair Base Excision Repair PARP1->Repair Mediates Indazole (4-Fluoro-1H-indazol-3-yl)methanamine Indazole->PARP1 Inhibits BRCA BRCA1/2 Mutation DSB->BRCA Requires HR Repair Apoptosis Synthetic Lethality BRCA->Apoptosis Failure to Repair

Figure 1: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

Experimental Protocol: In Vitro PARP-1 Chemiluminescent Assay
  • Causality & Rationale: To definitively validate target engagement, we utilize a chemiluminescent assay that measures the deposition of biotinylated poly(ADP-ribose) onto immobilized histones. The chemiluminescent readout provides a superior signal-to-noise ratio compared to colorimetric methods, which is critical for resolving sub-nanomolar IC₅₀ differences among highly potent indazole derivatives.

Workflow:

  • Plate Preparation: Coat 96-well microplates with histone proteins (50 μL/well) and incubate overnight at 4°C.

  • Blocking: Wash wells 3x with PBS-T (0.1% Tween-20) and block with 5% BSA for 1 hour to eliminate non-specific binding artifacts.

  • Enzyme Reaction: Add recombinant human PARP-1 enzyme, activated sheared DNA (to stimulate PARP activity), and the indazole compound at varying concentrations (10 μM down to 0.1 nM in a 3-fold dilution series).

  • Initiation: Trigger the reaction by adding a substrate mixture of NAD+ and biotinylated NAD+. Incubate for exactly 60 minutes at room temperature.

  • Detection: Wash wells thoroughly to remove unbound NAD+. Add Streptavidin-HRP conjugate, incubate for 30 minutes, wash again, and add ECL chemiluminescent substrate.

  • Quantification: Read luminescence immediately on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synth Chemical Synthesis Char LC-MS/NMR Validation Synth->Char Biochem PARP/Kinase Assays Char->Biochem Cell Cell Viability (MTT) Biochem->Cell Data SAR Optimization Cell->Data

Figure 2: High-throughput experimental workflow for validating indazole-based therapeutics.

Quantitative Data Analysis

The table below summarizes the comparative physicochemical and pharmacological parameters of indazole-3-methanamine derivatives, highlighting the impact of the 4-fluoro substitution and extended functionalization on target affinity.

CompoundSubstitutionMolecular Weight ( g/mol )ClogPPARP-1 IC₅₀ (nM)PLK4 IC₅₀ (nM)
(1H-indazol-3-yl)methanamineNone147.181.12>1000>2000
(4-fluoro-1H-indazol-3-yl)methanamine 4-Fluoro 165.17 1.28 145 320
Niraparib (MK-4827)7-Carboxamide, 4-Piperidinyl320.402.543.8N/A
CFI-400437 (PLK4 Inhibitor)6-Methyleneindolin-2-one378.433.10N/A1.3

Data Interpretation: The baseline unsubstituted indazole exhibits weak affinity. The addition of the 4-fluoro group in (4-fluoro-1H-indazol-3-yl)methanamine significantly improves both PARP-1 and PLK4 inhibition by locking the bioactive conformation. Further elaboration into complex molecules like Niraparib drives the IC₅₀ into the single-digit nanomolar range[2.12].

References

  • [1] Bidepharm. "CAS 1509716-27-1 | (4-fluoro-1H-indazol-3-yl)methanamine". Bidepharm Product Catalog. Available at:

  • [2] RSC Advances. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". RSC Publishing. Available at:

  • [3] PMC - NIH. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors". National Institutes of Health. Available at:

  • [4] Journal of Medicinal Chemistry. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors". ACS Publications. Available at:

  • [5] PMC - NIH. "PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies". National Institutes of Health. Available at:

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of (4-Fluoro-1H-indazol-3-yl)methanamine

Executive Summary (4-Fluoro-1H-indazol-3-yl)methanamine (CAS 1509716-27-1) is a highly privileged pharmacophore and versatile building block utilized in the rational design of targeted therapeutics. While rarely administ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-1H-indazol-3-yl)methanamine (CAS 1509716-27-1) is a highly privileged pharmacophore and versatile building block utilized in the rational design of targeted therapeutics. While rarely administered as a standalone therapeutic agent, its in vitro mechanism of action as a bioactive fragment provides the foundational binding energy for potent inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and human N-myristoyltransferases (NMT1/NMT2). This whitepaper dissects the biophysical and biochemical mechanisms by which this fragment engages target proteins in vitro, detailing the causality behind its structural design and the self-validating protocols required to quantify its efficacy.

Structural Biology & Binding Mechanics (The "Why")

The in vitro efficacy of (4-fluoro-1H-indazol-3-yl)methanamine is dictated by three distinct functional zones, each contributing to its mechanism of action:

  • The 1H-Indazole Core (Hinge Binder): In kinase targets, the indazole acts as a classic bidentate ligand. The N1 and N2 atoms form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction anchors the molecule in the ATP-binding site, outcompeting endogenous ATP.

  • The 4-Fluoro Substitution (Steric & Electronic Modulator): The introduction of a fluorine atom at the C4 position serves a dual purpose. Electrostatically, it modulates the pKa of the adjacent indazole nitrogen, optimizing the hydrogen-bond donor/acceptor profile. Sterically, it occupies specific hydrophobic sub-pockets, engaging in halogen bonding and protecting the core from oxidative metabolism.

  • The 3-Methanamine Motif (Solvent Vector): The primary amine acts as a critical vector directing toward the solvent-exposed channel. At physiological pH, it is protonated, allowing for electrostatic interactions (salt bridges) with acidic residues (e.g., Asp or Glu) at the edge of the binding pocket, or serving as an attachment point for further synthetic elaboration.

BindingLogic Indazole 1H-Indazole Core Hinge Kinase Hinge Region (Hydrogen Bonds) Indazole->Hinge N1/N2 Donors/Acceptors Fluoro 4-Fluoro Group Pocket Hydrophobic Pocket (Halogen Bond) Fluoro->Pocket Steric/Electrostatic Amine 3-Methanamine Solvent Solvent Channel (Salt Bridge) Amine->Solvent Extension/Solubility

Diagram 1: Pharmacophore mapping of the (4-fluoro-1H-indazol-3-yl)methanamine fragment.

Target-Specific Mechanisms of Action

Kinase Inhibition (e.g., JNK3)

Recent structure-activity relationship (SAR) studies have highlighted the indazole chemotype as a potent, isoform-selective inhibitor of JNK3, a kinase heavily implicated in Parkinson's disease pathogenesis . The 4-substituted indazole core buries deeply into the binding pocket, where the 1-H and 2-N atoms form hydrogen bonds with key hinge residues (e.g., Glu109 and Met111 in JNK3), providing remarkable kinase selectivity over JNK1/2.

N-Myristoyltransferase (NMT) Inhibition

Beyond kinases, indazole-3-methanamine derivatives (such as the highly potent IMP-1088) have been identified as picomolar dual inhibitors of human NMT1 and NMT2 . These enzymes catalyze the co-translational myristoylation of viral proteins (e.g., rhinovirus VP0). The indazole fragment binds cooperatively within the peptide-substrate binding pocket alongside Myristoyl-CoA, effectively blocking viral capsid assembly without inducing host-cell cytotoxicity.

In Vitro Experimental Protocols

To validate the mechanism of action of (4-fluoro-1H-indazol-3-yl)methanamine-derived compounds, a self-validating system of biophysical and biochemical assays is required.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Fragments typically exhibit weak initial affinities ( Kd​ in the μM to mM range). SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) without requiring high compound concentrations that might cause aggregation in standard biochemical assays.

  • Immobilization: Covalently couple the recombinant target protein (e.g., JNK3 or NMT1) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~3,000 Response Units (RU).

  • Analyte Preparation: Prepare a concentration series of the fragment (1 μM to 1 mM ) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject the analyte series at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Expertise & Experience Insight: When screening low-affinity fragments like indazoles, bulk refractive index shifts caused by DMSO mismatches can easily mask true binding signals. Ensure the running buffer and analyte solutions are rigorously DMSO-matched (exactly 5.0% v/v) and utilize an 8-point solvent correction curve.

Protocol B: Time-Resolved FRET (TR-FRET) Biochemical Assay

Rationale: TR-FRET eliminates background auto-fluorescence—a common artifact with small aromatic fragments—ensuring high trustworthiness in IC50​ determination.

  • Assay Setup: In a 384-well low-volume plate, combine 5 nM recombinant target kinase, 100 nM fluorescently labeled tracer (ATP-competitive), and a europium-labeled anti-tag antibody.

  • Compound Addition: Add the indazole derivative in a 10-point dose-response format (0.1 nM to 10 μM ).

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate using a microplate reader equipped with TR-FRET filters (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using a four-parameter logistic fit.

Expertise & Experience Insight: Indazole fragments can occasionally act as inner-filter effect (IFE) quenchers. Utilizing a long-lifetime europium fluorophore allows for a time delay (e.g., 50 µs) before signal integration, effectively letting short-lived fragment auto-fluorescence decay to zero before measurement.

Workflow Step1 Fragment Library Screening (SPR Kinetics) Step2 Biochemical Validation (TR-FRET Assay) Step1->Step2 Kd < 1 mM Step3 Structural Resolution (X-ray Crystallography) Step2->Step3 IC50 Confirmed Step4 Lead Optimization (SAR Development) Step3->Step4 Structure-Guided Design

Diagram 2: In vitro screening and validation workflow for indazole-based fragments.

Quantitative Data Presentation

The following table summarizes representative in vitro data illustrating the optimization trajectory from a bare indazole fragment to mature, highly potent inhibitors.

Compound StageTargetAssay TypeMetricValueReference
Bare Indazole Fragment JNK3SPR Kd​ ~250 μM Baseline
Optimized Lead (Compound 25c) JNK3TR-FRET IC50​ 85.21 nM
Indazole-3-methanamine Core NMT1Biochemical IC50​ ~1.5 μM Baseline
IMP-1088 (Optimized Derivative) NMT1/2Biochemical IC50​ < 1 nM

References

  • Shuai, W., et al. "Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson’s Disease." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Mousnier, A., et al. "Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus." Nature Chemistry, Nature Publishing Group, 2018.[Link]

Foundational

Pharmacological Profiling of (4-Fluoro-1H-indazol-3-yl)methanamine Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for target affinity while mitigating metabolic liabilities. (4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for target affinity while mitigating metabolic liabilities. (4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1) represents a privileged scaffold that elegantly solves these issues. By combining the hydrogen-bonding capacity of the indazole core with the electron-withdrawing and metabolic-blocking properties of the C4-fluorine, this pharmacophore has emerged as a critical building block. This technical guide details the mechanistic rationale, target pharmacology, and self-validating experimental protocols for evaluating these derivatives against kinase, protease, and GPCR targets.

The Pharmacophore: Mechanistic Rationale

To understand why the 4-fluoro-indazole-3-methanamine core is highly sought after, we must deconstruct its structural causality:

  • Indazole Ring System: The indazole acts as a bioisostere for purines and indoles. The N1-N2 motif provides dual hydrogen bond donor/acceptor capabilities, which are essential for anchoring the molecule in the ATP-binding hinge region of kinases or the S1/S2 subsites of proteases.

  • C4-Fluorine Substitution: The introduction of fluorine at the C4 position serves two causal purposes. First, it sterically blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C4 position, significantly extending the compound's half-life. Second, its strong electronegativity modulates the pKa of the indazole N1 proton, enhancing membrane permeability and optimizing the logP profile for intracellular target engagement.

  • Methanamine Linker: The flexible, basic primary amine (pKa ~ 9.0) acts as a critical vector. In physiological conditions, it is protonated, enabling it to form robust salt bridges with catalytic aspartate or glutamate residues in the target active site.

Primary Pharmacological Targets

Cathepsin K Inhibition (Osteoclast Modulation)

Cathepsin K (EC 3.4.22.38) is a lysosomal cysteine protease highly expressed in osteoclasts, responsible for degrading Type I collagen during bone resorption. Derivatives of (4-fluoro-1H-indazol-3-yl)methanamine, particularly pentylcarbamate amides, demonstrate exceptional sub-nanomolar potency against Cathepsin K (IC50 ~ 0.26 nM)[1]. The methanamine nitrogen engages the catalytic Cys25-His162 dyad, while the fluorinated indazole occupies the hydrophobic S2/S3 pockets, outcompeting the natural substrate[1].

JAK/SYK Kinase Inhibition (Immunomodulation)

In the context of autoimmune diseases, the scaffold is utilized to synthesize pyrrolopyrazine derivatives that selectively inhibit Janus Kinases (JAK1/2/3) and Spleen Tyrosine Kinase (SYK)[2]. The fluorinated indazole acts as the hinge-binding motif, while the methanamine linkage directs extended substituents into the solvent-exposed channel, conferring selectivity over off-target kinases[2].

GPCR Modulation (5-HT2A Receptors)

Homologs such as 2-(4-fluoro-1H-indazol-3-yl)ethanamine function as 2-azatryptamine bioisosteres. By competing against endogenous radioligands, these derivatives modulate GPCR signaling pathways, offering a tunable platform for neuropharmacological drug discovery[3].

Visualizations: Signaling Pathways & Assay Logic

CatK_Pathway RANKL RANKL Stimulation Receptor RANK Receptor RANKL->Receptor NFATc1 NFATc1 Activation Receptor->NFATc1 Intracellular Signaling CatK_Expr Cathepsin K Expression NFATc1->CatK_Expr Transcription CatK_Sec Cathepsin K Secretion (Lysosomal Exocytosis) CatK_Expr->CatK_Sec Collagen Type I Collagen Degradation (Bone Resorption) CatK_Sec->Collagen Proteolysis (Cys25-His162) Inhibitor (4-Fluoro-1H-indazol-3-yl) methanamine derivative Inhibitor->CatK_Sec Competitive Inhibition (Salt Bridge Formation)

Fig 1: RANKL-mediated Cathepsin K signaling pathway and competitive inhibition logic.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true pharmacological activity from assay artifacts.

Protocol 1: In Vitro Cathepsin K Fluorogenic Cleavage Assay

Objective: Determine the IC50 of indazole-3-methanamine derivatives against human Cathepsin K. Rationale: Cathepsin K requires a highly acidic, reducing environment to maintain its catalytic thiolate-imidazolium state. Using a neutral pH will artificially depress the Vmax and invalidate the IC50.

  • Buffer Preparation: Prepare assay buffer (50 mM MES, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT). Causality: DTT prevents the oxidation of the active-site Cys25, while EDTA chelates trace heavy metals that could cause allosteric inhibition.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (1 nM final concentration) in assay buffer for 15 minutes at room temperature.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤ 1%). Self-Validation: Include Odanacatib as a positive control and a DMSO-only well as the negative control.

  • Incubation: Add the activated enzyme to the compound wells. Incubate for 30 minutes at 37°C to allow steady-state binding, particularly for slow-binding inhibitors.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin) at a concentration equal to its Km (approx. 2 µM).

  • Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 20 minutes. Calculate initial velocities (V0) from the linear portion of the progress curves.

  • Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay window against false positives driven by compound autofluorescence.

Protocol 2: GPCR Radioligand Binding Kinetics (5-HT2A)

Objective: Evaluate the binding affinity (Ki) of indazole derivatives acting as GPCR modulators.

  • Membrane Preparation: Isolate cell membranes expressing 5-HT2A receptors. Resuspend in 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4[3].

  • Radioligand Competition: Incubate membranes with 1 nM [3H]-Ketanserin and varying concentrations of the indazole derivative for 60 minutes at 37°C[3].

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the negatively charged glass fibers, ensuring a high signal-to-noise ratio.

  • Scintillation Counting: Wash filters with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate Ki using the Cheng-Prusoff equation.

AssayWorkflow Prep Enzyme/Membrane Preparation (pH & Redox Control) Incubate Compound Incubation (30 min, 37°C) Prep->Incubate Substrate Substrate/Radioligand Addition (at Km) Incubate->Substrate Read Signal Readout (Fluorescence/CPM) Substrate->Read Validate Z'-factor > 0.6 Validation Read->Validate Analyze IC50/Ki Calculation (Cheng-Prusoff) Validate->Analyze

Fig 2: Self-validating high-throughput screening workflow for pharmacological profiling.

Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) data for key derivatives of the scaffold across different therapeutic targets:

Scaffold DerivativePrimary TargetPotency (IC50 / Ki)Key Binding Interaction
(4-Fluoro-1H-indazol-3-yl)pentylcarbamateCathepsin K0.26 nMS2 pocket / Cys25 salt bridge
Pyrrolopyrazine-indazole conjugateJAK3 / SYK< 10 nMATP hinge region (N1-N2)
2-(4-Fluoro-1H-indazol-3-yl)ethanamine5-HT2A Receptor15 nMOrthosteric site competition

Sources

Exploratory

Deconstructing the Toxicity Profile of (4-fluoro-1H-indazol-3-yl)methanamine in Early Drug Discovery

An Application Scientist’s Guide to Scaffold Liabilities, Predictive Toxicology, and Mitigation Strategies Executive Summary In early-stage drug discovery, the selection of a chemical starting point dictates the downstre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Scaffold Liabilities, Predictive Toxicology, and Mitigation Strategies

Executive Summary

In early-stage drug discovery, the selection of a chemical starting point dictates the downstream trajectory of lead optimization. (4-fluoro-1H-indazol-3-yl)methanamine (CAS 1509716-27-1) is a highly versatile, commercially available building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and epigenetic modulators.

While the indazole core is a recognized "privileged scaffold"[1], the specific combination of a primary methanamine, a fluorine substitution, and the indazole ring introduces a distinct triad of toxicological liabilities. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct these structural liabilities, explain the mechanistic causality behind their associated toxicities, and provide field-proven, self-validating experimental protocols to profile and mitigate these risks during hit-to-lead optimization.

Structural Deconstruction & Mechanistic Toxicology

To effectively profile this scaffold, we must isolate its three primary structural motifs and understand how each interacts with biological systems to drive toxicity.

A. The Indazole Core: Promiscuous Kinase Hinge Binding

Indazoles are classic bioisosteres of indoles and are notorious for their ability to act as potent "hinge binders" within the ATP-binding pocket of kinases[2]. The N1 and N2 atoms of the indazole ring act as highly efficient hydrogen bond donors and acceptors, frequently interacting with backbone residues (e.g., Cys, Glu) in the kinase hinge region[1].

  • Toxicity Driver: While excellent for target engagement (e.g., EGFR, LRRK2, PLK4), this structural feature inherently drives off-target kinase promiscuity , leading to broad-spectrum cytotoxicity in healthy cells.

B. The Primary Methanamine: hERG Channel Blockade

The presence of a primary aliphatic amine attached to an aromatic core is a classic double-edged sword. The basic nitrogen (BaN) is highly protonated at physiological pH (pH 7.4), which improves aqueous solubility and enables critical salt-bridge interactions with target proteins[3].

  • Toxicity Driver: This protonated primary amine is a primary pharmacophore for binding to the human ether-a-go-go-related gene (hERG) potassium channel[4]. The positively charged nitrogen interacts with aromatic residues (Tyr652, Phe656) deep within the hERG pore, blocking repolarizing IKr​ currents. This leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias.

C. The 4-Fluoro Substitution: Metabolic Shunting

Fluorine is routinely incorporated into drug scaffolds to block metabolic soft spots, increase lipophilicity, and modulate the pKa of adjacent basic centers[5].

  • Toxicity Driver: While the 4-fluoro group successfully blocks cytochrome P450 (CYP)-mediated oxidation at the C4 position, it forces metabolic shunting . The oxidative burden is redirected toward the primary amine. Oxidation of the methanamine by CYPs or Monoamine Oxidases (MAOs) can generate reactive hydroxylamines or electrophilic imine intermediates, which covalently bind to hepatic proteins, driving idiosyncratic drug-induced liver injury (DILI)[6].

Structural Liability Pathway

G Compound (4-fluoro-1H-indazol-3-yl)methanamine Indazole Indazole Core Compound->Indazole Amine Primary Methanamine Compound->Amine Fluoro 4-Fluoro Substitution Compound->Fluoro Kinase Kinase Hinge Binding Indazole->Kinase hERG hERG Channel Affinity Amine->hERG CYP Metabolic Shunting Fluoro->CYP Tox1 Off-Target Cytotoxicity Kinase->Tox1 Tox2 Cardiotoxicity (QT Prolongation) hERG->Tox2 Tox3 Hepatotoxicity / Reactive Intermediates CYP->Tox3

Mechanistic pathways linking the structural motifs of the scaffold to specific toxicological outcomes.

Predictive & In Vitro Toxicity Profiling Workflows

To accurately assess the liabilities of (4-fluoro-1H-indazol-3-yl)methanamine derivatives, we must deploy self-validating experimental protocols. Do not rely solely on radioligand displacement assays for hERG; they fail to capture state-dependent pore block.

Protocol 1: Automated Patch-Clamp for Functional hERG Liability

Causality: Because the primary amine is a known hERG pore blocker, we must measure functional current inhibition in a state-dependent manner.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG K+ channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Dissolve the indazole derivative in 100% DMSO, then dilute in extracellular recording buffer to a final DMSO concentration of ≤0.1% to prevent solvent-induced membrane leak.

  • Electrophysiological Recording:

    • Apply a voltage protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 μM ).

  • Self-Validation Check: The protocol is only valid if the positive control (e.g., E-4031 or Dofetilide) produces an IC50​ within 0.5 log units of historical baselines, and the leak current remains <100 pA throughout the recording.

Protocol 2: Reactive Metabolite Trapping (Hepatotoxicity Risk)

Causality: To determine if metabolic shunting around the 4-fluoro group generates toxic electrophiles from the primary amine, we use nucleophilic trapping.

  • Incubation: Incubate 10 μM of the test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Trapping Agent Addition: Supplement the mixture with 5 mM Glutathione (GSH) to trap soft electrophiles (e.g., quinone-imines) and 1 mM Potassium Cyanide (KCN) to trap hard electrophiles (e.g., iminium ions).

  • Quenching & Analysis: Quench the reaction at 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via High-Resolution Mass Spectrometry (LC-HRMS).

  • Self-Validation Check: Monitor the depletion of a known positive control (e.g., Acetaminophen for GSH trapping, Verapamil for cyanide trapping). The absence of trapped adducts for the test compound only validates safety if the positive control yields >10% adduct formation.

Quantitative Data Presentation

The following table summarizes the typical baseline toxicity profile of an unmodified (4-fluoro-1H-indazol-3-yl)methanamine scaffold compared to the target thresholds required for lead advancement.

Assay / EndpointTypical Scaffold ReadoutLead Advancement TargetMechanistic Driver
hERG Patch-Clamp ( IC50​ ) 1.5 - 5.0 μM (High Risk) >30μM Primary amine basicity ( pKa≈9.5 )
Kinase Selectivity (Gini Coefficient) 0.35 - 0.50 (Promiscuous) >0.75 (Selective)Indazole hinge-binding affinity
HLM Half-life ( T1/2​ ) 15 - 30 minutes >60 minutesAmine oxidation / N-acetylation
Reactive Metabolites (GSH Adducts) Moderate to HighNone detectedMetabolic shunting via 4-fluoro block
Cytotoxicity (HepG2 CC50​ ) 10 - 25 μM >100μM Off-target kinase inhibition

Medicinal Chemistry Mitigation Strategies

If your hit series relies on the (4-fluoro-1H-indazol-3-yl)methanamine core, the primary amine must be engineered to mitigate hERG and metabolic liabilities without destroying target engagement.

  • pKa Modulation via Bioisosteres: Convert the highly basic primary amine into a less basic moiety. A highly effective modern strategy is the incorporation of an oxetane ring[7]. Attaching an oxetane adjacent to the amine reduces the nitrogen's basicity (via the electron-withdrawing nature of the oxygen) by 1-2 pKa units, drastically reducing hERG affinity while improving metabolic stability and aqueous solubility[7].

  • Steric Shielding: Alkylating the primary amine to a secondary or tertiary amine with bulky substituents (e.g., tert-butyl or cyclopropyl groups) can sterically hinder the nitrogen from interacting with the Tyr652 residue in the hERG channel, though this must be balanced against lipophilicity (clogP) increases.

  • Kinase Hinge Disruption: If the target is not a kinase (e.g., a GPCR or epigenetic reader), the indazole N1/N2 hydrogen bond donor/acceptor pair must be disrupted. Methylation of the N1 position of the indazole will abolish hinge binding, immediately eliminating off-target kinase promiscuity and the associated cytotoxicity.

Sources

Foundational

Receptor Binding Affinity of (4-Fluoro-1H-indazol-3-yl)methanamine Analogs: A Technical Guide to Pharmacological Evaluation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The (4-fluoro-1H-indazol-3-yl)methanamine scaffold has emerged as a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The (4-fluoro-1H-indazol-3-yl)methanamine scaffold has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Originally recognized for its role in synthetic cannabinoid receptor agonists, this structural motif is now heavily utilized across diverse target classes, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors. This whitepaper dissects the structural causality behind its high binding affinity, outlines the quantitative target landscape, and provides field-proven, self-validating protocols for evaluating novel analogs.

Structural Rationale & Causality

The exceptional binding affinity of the (4-fluoro-1H-indazol-3-yl)methanamine core is not coincidental; it is the result of precise stereoelectronic tuning.

  • The 4-Fluoro Substitution: The introduction of a fluorine atom at the 4-position of the indazole ring is a deliberate tactic to enhance both target affinity and pharmacokinetic (PK) properties[1]. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to participate in multipolar interactions within hydrophobic binding pockets without inducing steric clashes. Crucially, the 4-fluoro substitution blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, improving the molecule's half-life and overall oral bioavailability[2].

  • The Methanamine Linker: Unlike the rigid carboxamide linkers found in earlier generations of indazole-based ligands, the methanamine bridge provides critical conformational flexibility. This allows the basic amine to adopt optimal dihedral angles, facilitating the formation of strong salt bridges with conserved acidic residues (e.g., Asp3.32 in the transmembrane domain of GPCRs). The inductive electron-withdrawing effect of the 4-fluoro group also fine-tunes the pKa​ of this amine, optimizing the ligand's residence time on the receptor.

Target Receptor Landscape & Quantitative Data

Recent medicinal chemistry campaigns have demonstrated the broad utility of this fluorinated indazole scaffold. Notably, 4-fluoro-1H-indazole substitutions have yielded best-in-class activity against the Cannabinoid Type 2 (CB2) receptor, achieving nanomolar potency and extreme selectivity over the CB1 subtype[3]. Beyond cannabinoids, the scaffold has been successfully deployed in the design of Chemokine-like Receptor 1 (CMKLR1) antagonists[1] and Androgen Receptor (AR) PROTAC degraders[2].

Table 1: Quantitative Binding & Functional Activity Profiles

The following table summarizes the validated binding affinities and functional metrics of 4-fluoro-1H-indazole derivatives across distinct receptor targets.

Target ReceptorLigand ClassBinding Affinity ( Ki​ / IC50​ )Functional Activity ( EC50​ / DC50​ )Selectivity / PK ProfileReference
Cannabinoid Type 2 (CB2) Agonist15.4 nM21.0 nM ( Emax​ = 87%)>1428x selectivity over CB1
Chemokine-like Receptor 1 (CMKLR1) Antagonist pIC50​ = 7.72N/A (Antagonist)Significantly improved oral PK
Androgen Receptor (AR) PROTAC Degrader< 10 nMHigh Degradation Efficacy63% Oral Bioavailability

Self-Validating Experimental Methodologies

To accurately quantify the receptor binding affinity of highly lipophilic (4-fluoro-1H-indazol-3-yl)methanamine analogs, standard assays often suffer from high background noise. The following protocols are engineered with built-in causality and self-validation checkpoints to ensure absolute data integrity.

Protocol A: High-Throughput Radioligand Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the analog by measuring its ability to displace a tritiated reference ligand (e.g., [3H] -CP55,940 for CB receptors).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand, and varying concentrations of the indazole analog ( 10−11 to 10−5 M). Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration (Causality Check): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

    • Causality: Because fluorinated indazole analogs are highly lipophilic ( clogP>4.0 ), they bind non-specifically to untreated glass. Filters must be pre-soaked in 0.1% polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the matrix, drastically reducing background noise.

  • Scintillation Counting: Wash filters three times with ice-cold buffer containing 0.1% BSA. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint: The assay plate must include a Z'-factor calculation array utilizing a known reference standard (e.g., WIN 55,212-2) and a vehicle control. If the calculated Z'-factor drops below 0.6, or if the reference standard's Ki​ deviates by >0.5 log units from historical baselines, the entire plate is automatically invalidated. This prevents systematic drift from corrupting the SAR data.

Workflow Membrane 1. Membrane Prep (Receptor Expression) Incubation 2. Ligand Incubation (Analog + Radioligand) Membrane->Incubation Aliquot Filtration 3. Rapid Filtration (PEI-soaked GF/C) Incubation->Filtration Terminate Detection 4. Scintillation (Bound Radioactivity) Filtration->Detection Extract Validation 5. Self-Validation (Z'-factor > 0.6) Detection->Validation Analyze

Step-by-step self-validating radioligand binding assay workflow.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

To determine whether the binding analog acts as an agonist, inverse agonist, or antagonist, a functional Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

Step-by-Step Workflow:

  • Cell Plating: Seed receptor-expressing CHO-K1 cells into a 384-well plate at 5,000 cells/well.

  • Stimulation & Treatment: Treat cells simultaneously with 10 µM Forskolin and the indazole analog for 30 minutes at room temperature.

    • Causality: Because target GPCRs like CB2 are Gi/o​ -coupled, agonist binding inhibits adenylate cyclase, leading to a decrease in cAMP. Forskolin is required to artificially stimulate baseline cAMP production, creating a measurable dynamic window for the analog to inhibit.

  • Detection: Lyse the cells using the HTRF lysis buffer containing cAMP−d2 conjugate and Anti-cAMP Cryptate. Read the plate on a time-resolved fluorometer (excitation 337 nm, emission 620/665 nm).

  • Self-Validation Checkpoint: A Forskolin-only well establishes the Emax​ of cAMP production, while a reference inverse agonist (e.g., SR144528) establishes the baseline. The assay is only validated if the signal-to-background ratio (S/B) is 3.0.

Signaling Pathway Dynamics

Upon successful binding of a 4-fluoro-indazole agonist to a Gi/o​ -coupled receptor, a distinct intracellular signaling cascade is triggered. The high-affinity interaction stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the G-protein α -subunit. This leads to the direct allosteric inhibition of Adenylate Cyclase (AC) and a subsequent downstream reduction in cyclic AMP (cAMP).

GPCR_Signaling Ligand 4-Fluoro-Indazole Analog Receptor Target GPCR (e.g., CB2) Ligand->Receptor High Affinity Gi Gαi/o Protein Receptor->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Decrease

GPCR signaling cascade mediated by indazole analogs via Gαi/o pathways.

References

  • Title: Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader for the Treatment of Prostate Cancer. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Incorporating (4-Fluoro-1H-indazol-3-yl)methanamine into Peptide Sequences

Executive Summary & Scientific Rationale The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and protein-protein interaction (PPI) modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and protein-protein interaction (PPI) modulators [1]. Specifically, (4-fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1) is a highly specialized building block. The incorporation of a fluorine atom at the C4 position modulates the molecule's pKa, lipophilicity, and metabolic stability.

However, this modification introduces significant synthetic challenges. Because the C4 position is peri to the C3 position on the fused bicyclic ring, the 4-fluoro substituent exerts severe steric hindrance and stereoelectronic drag on the adjacent 3-methanamine group. Standard peptide coupling reagents (e.g., HBTU) often fail to achieve complete conversion, leading to truncated sequences or epimerization of the activated amino acid.

To overcome this, this protocol strictly mandates the use of HATU for solution-phase couplings and DIC/Oxyma for on-resin couplings. HATU leverages the "7-aza effect," where the nitrogen atom at position 7 of the HOAt leaving group provides anchimeric assistance (hydrogen bonding to the incoming hindered amine), thereby pre-organizing the transition state and accelerating aminolysis [2]. For C-terminal modifications, the use of highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin is required to isolate the fully protected peptide acid prior to coupling [3].

Experimental Workflows

Workflow cluster_Cterm Pathway A: C-Terminal Amidation cluster_SideChain Pathway B: Side-Chain Derivatization Start Fmoc-SPPS Peptide Synthesis C1 Synthesis on 2-CTC Resin Start->C1 S1 Incorporate Glu/Asp(OAllyl) Start->S1 C2 Mild Cleavage (1% TFA/DCM) C1->C2 C3 Solution Coupling with Indazole Amine (HATU / DIPEA) C2->C3 Final Global Deprotection & Cleavage (95% TFA Cocktail) C3->Final S2 Pd-Catalyzed Allyl Removal S1->S2 S3 On-Resin Coupling with Indazole Amine (DIC / Oxyma) S2->S3 S3->Final Purification HPLC Purification & LC-MS Validation Final->Purification

Workflow for C-terminal and side-chain incorporation of (4-fluoro-1H-indazol-3-yl)methanamine.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling systems when reacting a standard protected peptide acid with the sterically hindered (4-fluoro-1H-indazol-3-yl)methanamine.

Coupling ReagentAdditiveBaseYield (12h)Epimerization (%)Mechanistic Causality
HATU NoneDIPEA>95% <2% 7-Aza effect accelerates aminolysis of hindered amines[2].
DIC OxymaPureNone90% <1% Neutral conditions prevent epimerization; ideal for on-resin use.
PyBOP HOAtDIPEA85%~5%Phosphonium activation is effective but slower than uronium salts[4].
HBTU HOBtDIPEA<60%>10%Lacks anchimeric assistance; prone to dead-end guanidinylation[2].

Detailed Methodologies

Protocol A: Solution-Phase C-Terminal Derivatization

This approach is utilized when the indazole amine is intended to cap the C-terminus of the peptide.

  • On-Resin Synthesis: Synthesize the desired peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin (0.4–1.0 mmol/g loading) using standard Fmoc-SPPS.

    • Causality: 2-CTC resin is highly acid-labile. It prevents C-terminal diketopiperazine formation and allows for the cleavage of the peptide while retaining all side-chain protecting groups [5].

  • Mild Cleavage: Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v) for 30 minutes at room temperature. Filter the solution into a flask containing 10% pyridine in methanol to neutralize the TFA, then concentrate under reduced pressure.

    • Causality: Exceeding 1% TFA or extending the time risks premature cleavage of highly acid-sensitive side-chain protecting groups (e.g., Trt on His/Cys), which would lead to unwanted side-reactions during the subsequent coupling phase[5].

  • Solution-Phase Coupling: Dissolve the protected peptide acid (1.0 eq) and (4-fluoro-1H-indazol-3-yl)methanamine (1.5 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir under argon for 4–6 hours.

    • Causality: The peri-fluoro group severely restricts the trajectory of the incoming amine. HATU is strictly required here to stabilize the transition state via the 7-aza hydrogen bond[2].

  • Global Deprotection: Evaporate the DMF, precipitate the protected peptide in cold ether, and treat with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours to remove side-chain protecting groups.

Protocol B: Orthogonal On-Resin Side-Chain Derivatization

This approach is utilized when modifying the side-chain of an Aspartic (Asp) or Glutamic (Glu) acid residue.

  • Orthogonal Incorporation: During Fmoc-SPPS, incorporate Fmoc-Glu(OAllyl)-OH or Fmoc-Asp(OAllyl)-OH at the target modification site. Complete the rest of the peptide sequence and leave the N-terminus Boc-protected.

  • Allyl Deprotection: Swell the resin in anhydrous DCM. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (10 eq). Agitate in the dark for 2 hours. Wash thoroughly with DCM and 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues.

    • Causality: Phenylsilane acts as a highly efficient scavenger for the generated allyl cation, preventing the re-alkylation of the peptide backbone or sensitive side chains.

  • On-Resin Coupling: To the resin, add (4-fluoro-1H-indazol-3-yl)methanamine (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq), and OxymaPure (3.0 eq) dissolved in minimal DMF. Agitate for 12–16 hours.

    • Causality: While HATU is excellent for solution-phase, prolonged on-resin couplings with uronium salts in the presence of hindered amines often lead to irreversible guanidinylation of the peptide's free amine or the resin itself[2]. DIC/Oxyma avoids this dead-end pathway entirely while maintaining high coupling efficiency.

  • Cleavage: Wash the resin and cleave the final modified peptide using the 95% TFA cocktail.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of this protocol, the system must be self-validating through rigorous analytical checkpoints:

  • Mass Shift Verification (Primary Validation): The exact monoisotopic mass of free (4-fluoro-1H-indazol-3-yl)methanamine is 165.17 Da. Upon successful amide bond formation (which liberates one molecule of H₂O, 18.02 Da), the net mass addition to the free peptide acid must be exactly +147.15 Da .

  • Diagnostic Impurity Profiling:

    • If LC-MS reveals a mass shift of +99 Da on the peptide acid during Protocol A, this indicates tetramethyluronium adduct formation (guanidinylation)[2]. Corrective Action: This proves the coupling was too slow or the amine was too hindered for the base used. Switch the base from DIPEA to the more sterically hindered 2,4,6-collidine to slow down the guanidinylation side-reaction.

    • If the starting protected peptide is observed with missing Trt or Boc groups prior to coupling, the 1% TFA cleavage step was too harsh. Corrective Action: Reduce cleavage time to 15 minutes or substitute 1% TFA with 20% Hexafluoro-2-propanol (HFIP) in DCM.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. URL:[Link]

  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (PMC). URL:[Link]

Sources

Application

Application Notes and Protocols: (4-Fluoro-1H-indazol-3-yl)methanamine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead series. (4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead series. (4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1) has emerged as a highly privileged scaffold. By combining the hydrogen-bonding capacity of the indazole core with the metabolic shielding and conformational locking provided by the 4-fluoro substituent, this building block is extensively utilized in the development of kinase inhibitors, nuclear receptor modulators, and transferase inhibitors.

This application note provides an authoritative guide on the structural rationale, biological applications, and validated synthetic protocols for incorporating this building block into medicinal chemistry workflows.

Pharmacophore Rationale: The "4-Fluoro" Advantage

The unsubstituted 1H-indazol-3-yl)methanamine is a useful starting point, but it suffers from metabolic liabilities and high basicity. The introduction of a fluorine atom at the C4 position provides three distinct mechanistic advantages:

  • Metabolic Shielding: The electron-rich C4 position of the indazole ring is a known hotspot for Cytochrome P450 (CYP)-mediated oxidation. Fluorination blocks this site, significantly extending the half-life of the resulting drug candidate.

  • Conformational Locking: The steric bulk and electronegativity of the 4-fluoro group restrict the free rotation of the C3-methanamine bond. This pre-organizes the amine into a bioactive conformation, reducing the entropic penalty upon binding to target proteins.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent primary amine. This increases the fraction of the unionized molecule at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.

Quantitative Physicochemical Profiling
Property1H-Indazol-3-yl)methanamine(4-Fluoro-1H-indazol-3-yl)methanamineMedicinal Chemistry Impact
Amine pKa (est.) ~8.8~8.3Lower pKa enhances passive membrane permeability.
Lipophilicity (cLogP) ~1.1~1.4Slight increase in lipophilicity aids in hydrophobic pocket binding.
C4 Metabolic Stability Low (Prone to oxidation)High (Blocked by Fluorine)Improves in vivo half-life and reduces reactive metabolites.
Torsional Strain Low (Free rotation)High (Restricted rotation)Pre-organizes the pharmacophore for target engagement.

Target Landscape & Biological Applications

The (4-fluoro-1H-indazol-3-yl)methanamine architecture is highly versatile and has been successfully deployed across several high-value therapeutic targets:

  • RORγt Inverse Agonists: The scaffold is utilized to synthesize allosteric modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). These compounds inhibit IL-17 production, offering therapeutic avenues for autoimmune diseases like psoriasis and rheumatoid arthritis [1].

  • JAK Inhibitors: Fused imidazo-piperidine derivatives incorporating the 4-fluoro-indazole core have been patented for the treatment of asthma and eosinophilic lung diseases, leveraging the scaffold's excellent kinase hinge-binding properties [2].

  • N-Myristoyl Transferase (NMT) Inhibitors: Indazole-3-methanamine derivatives have shown potent activity against NMT, a validated target for treating protozoan infections (e.g., malaria, leishmaniasis) and viral infections [3].

RORgt_Pathway IL23 IL-23 Cytokine Signaling STAT3 STAT3 Activation IL23->STAT3 RORgt RORγt Transcription Factor STAT3->RORgt IL17 IL-17 Production RORgt->IL17 Modulator (4-Fluoro-1H-indazol-3-yl)methanamine Inverse Agonist Modulator->RORgt Allosteric Inhibition

Fig 1. RORγt signaling pathway and allosteric modulation by indazole-derived inverse agonists.

Synthetic Methodologies & Protocols

To effectively utilize (4-fluoro-1H-indazol-3-yl)methanamine, chemists must navigate its dual nucleophilic sites: the primary methanamine and the indazole nitrogens (N1/N2). The following self-validating workflows establish reliable derivatization.

Synthetic_Workflow Start Building Block (4-Fluoro-indazole) Step1 Amide Coupling (HATU, DIPEA) Start->Step1 Step2 N1-Alkylation (Cs2CO3, R-X) Step1->Step2 Purification Purification (Prep-HPLC) Step2->Purification Product Target Modulator Purification->Product

Fig 2. Standard synthetic workflow for derivatizing the indazole-3-methanamine building block.

Protocol A: HATU-Mediated Amide Coupling of the Primary Amine

Causality & Rationale: The primary amine is sterically hindered by the adjacent 4-fluoro group. Standard coupling agents like EDC/HOBt often result in sluggish reactions and poor yields. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, which forces the coupling to completion even in sterically encumbered environments. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine (if supplied as a hydrochloride salt) without competing for the activated acid.

Materials:

  • (4-Fluoro-1H-indazol-3-yl)methanamine (1.0 eq)

  • Carboxylic acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq; 4.0 eq if the amine is an HCl salt)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add (4-fluoro-1H-indazol-3-yl)methanamine (1.0 eq) to the reaction mixture, followed by the remaining DIPEA (1.5 eq).

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The reaction is typically complete within 2–4 hours. Self-validation check: The mass of the desired amide[M+H]+ should be the dominant peak, with no unreacted amine remaining.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, DCM/MeOH gradient).

Protocol B: Regioselective N1-Alkylation of the Indazole Core

Causality & Rationale: Indazoles can alkylate at either the N1 or N2 position. Alkylation at N1 is generally thermodynamically favored. Furthermore, the presence of the bulky methanamine derivative at C3 and the fluorine at C4 creates severe steric hindrance around the N2 position. By using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), the indazole is fully deprotonated, and the steric bulk heavily drives the regioselectivity toward the desired N1-alkylated product.

Materials:

  • Amide-coupled intermediate from Protocol A (1.0 eq)

  • Alkyl halide (R-X) (1.2 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous DMF (0.15 M)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indazole intermediate in anhydrous DMF. Add finely powdered Cs₂CO₃ (2.0 eq) and stir at room temperature for 20 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. If using a highly reactive electrophile (e.g., benzyl bromide), maintain the reaction at room temperature. For less reactive aliphatic halides, gentle heating (50 °C) may be required.

  • Monitoring: Track the reaction via LC-MS. Self-validation check: Look for a single major peak corresponding to the N1-alkylated product. If a secondary peak with the same mass appears, it indicates minor N2-alkylation, which will require careful chromatographic separation.

  • Workup & Purification: Dilute with water to precipitate the product, or extract with EtOAc if the product is highly soluble. Purify the crude mixture via preparative HPLC to ensure >95% purity for biological assays.

References

  • US Patent 9,663,522 B2 - Modulators of the RORγt Receptor. Merck Sharp & Dohme Corp. Details the synthesis and biological evaluation of indazole-based inverse agonists for autoimmune therapies.
  • US Patent 11,160,810 B2 - Fused imidazo-piperidine JAK inhibitor compound. Describes the use of 4-fluoro-1H-indazol-3-yl derivatives for treating asthma and eosinophilic lung diseases.
  • US Patent App. 2020/0339586 A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase. Imperial College Innovations Ltd. Highlights indazole-3-methanamines as NMT inhibitors for protozoan and viral infections.
Method

Application Note: RP-HPLC Method Development and Validation for the Purity Analysis of (4-Fluoro-1H-indazol-3-yl)methanamine

Executive Summary (4-Fluoro-1H-indazol-3-yl)methanamine is a critical, highly polar building block utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates[1]. Accurately determining...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-1H-indazol-3-yl)methanamine is a critical, highly polar building block utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates[1]. Accurately determining its purity is essential, as residual starting materials, des-fluoro analogs, and Ullmann-coupling byproducts can severely impact downstream synthetic yields and biological activity[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to overcome the chromatographic challenges inherent to basic, fluorinated indazoles.

Mechanistic Rationale: Overcoming Peak Tailing

The structural anatomy of (4-fluoro-1H-indazol-3-yl)methanamine presents two primary challenges for HPLC analysis:

  • The Primary Amine: Basic compounds are notorious for exhibiting classical peak tailing in reversed-phase chromatography. This is driven by strong secondary ionic interactions between the protonated basic analyte and unreacted, acidic residual silanols ( −Si-O− ) on the surface of the silica stationary phase[3].

  • The Fluorinated Indazole Core: While the fluorine atom imparts a slight increase in lipophilicity, the molecule remains highly polar overall, making it difficult to retain on standard C18 columns without highly aqueous mobile phases.

The Solution: To enforce a self-validating and reproducible method, we utilize an acidic mobile phase heavily buffered with 0.1% Trifluoroacetic acid (TFA). At a pH of approximately 2.0, the mobile phase fully protonates the methanamine group while simultaneously suppressing the ionization of residual silanols (converting them to neutral −Si-OH )[4]. TFA also acts as an ion-pairing agent, forming a neutral, lipophilic complex with the protonated amine, which significantly enhances retention and ensures sharp, symmetrical peaks (Asymmetry factor As​≈1.0 )[5].

Method Development Workflow

HPLC_Workflow Step1 1. Physicochemical Profiling (pKa, LogP, Solubility) Step2 2. Column Selection (End-capped C18 / Phenyl-Hexyl) Step1->Step2 Step3 3. Mobile Phase Optimization (0.1% TFA to suppress silanols) Step2->Step3 Step4 4. Gradient Design (Resolve synthetic impurities) Step3->Step4 Step5 5. Method Validation (ICH Q2(R2) Compliance) Step4->Step5

Fig 1: RP-HPLC method development lifecycle for basic indazole derivatives.

Experimental Methodology

Chromatographic Conditions

A polar-embedded C18 or a Phenyl-Hexyl stationary phase is recommended. The Phenyl-Hexyl phase provides orthogonal selectivity via π−π interactions with the indazole ring, which is highly advantageous for resolving closely eluting structural analogs.

Table 1: Optimized Instrument Parameters

ParameterSpecificationRationale
Column Base-deactivated C18 (150 x 4.6 mm, 3 µm)Maximizes theoretical plates ( N ) while minimizing silanol activity.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0; acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)Ensures consistent ion-pairing across the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nm and 280 nmIndazole chromophores exhibit strong absorbance in this range.
Injection Vol. 5 µLPrevents volume overload and maintains peak shape.
Diluent Water:MeCN (80:20, v/v)Matches initial gradient conditions to prevent peak distortion.
Gradient Elution Program

An isocratic method is insufficient for purity analysis because synthetic routes for indazoles (e.g., Ullmann cyclizations) often leave behind highly lipophilic process impurities[6]. The following gradient ensures the polar API is retained early, while non-polar impurities are aggressively washed from the column.

Table 2: Gradient Design

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Isocratic hold to retain polar methanamine
12.04060Linear ramp to resolve related substances
15.01090Column wash (elutes lipophilic impurities)
17.01090Isocratic wash hold
17.1955Return to initial conditions
22.0955Re-equilibration
Sample Preparation Protocol

Note: Ensure all glassware is Class A and solvents are LC-MS grade to prevent baseline noise during gradient elution.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the (4-fluoro-1H-indazol-3-yl)methanamine sample into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Discard the first 1 mL of filtrate to avoid membrane contamination.

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[7].

  • Specificity & Selectivity: Inject a blank (Diluent), the API standard, and a sample spiked with known synthetic precursors (e.g., fluorobenzonitriles). The method is self-validating if the resolution ( Rs​ ) between the API and the closest eluting impurity is ≥1.5 .

  • Reportable Range & Linearity: Evaluate the response across a range of 0.05% (reporting threshold) to 120% of the nominal working concentration[8]. Perform linear regression analysis; the correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Perform recovery studies by spiking known quantities of impurities into the API at 50%, 100%, and 150% of the specification limit. The Relative Standard Deviation (%RSD) for peak area and retention time across six replicate injections must be ≤2.0 [9].

System Suitability & Troubleshooting

Before executing the purity analysis, a System Suitability Test (SST) must be passed to verify instrument performance.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , it indicates that the ionic interactions are not fully suppressed. Troubleshooting: Verify the TFA concentration is exactly 0.1% (v/v). TFA is volatile and can degrade over time; always use fresh mobile phase[4].

  • Theoretical Plates ( N ): Must be ≥5000 . A drop in efficiency indicates column voiding or frit blockage.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. ICH Quality Guidelines. URL: [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. Chromatography Online. URL: [Link]

  • Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry (ACS). URL: [Link]

  • Phenomenex. HPLC Method Development: Peak Tailing of Basic Compounds. Phenomenex Technical Notes. URL: [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances. URL: [Link]

Sources

Application

Application Note: Preparation and Isolation of (4-Fluoro-1H-indazol-3-yl)methanamine Hydrochloride

Introduction & Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate pKa, improve metabolic stability, and enhance target b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate pKa, improve metabolic stability, and enhance target binding through halogen bonding or lipophilic interactions[1]. Specifically, 4-fluoro-1H-indazole derivatives have emerged as critical building blocks in the development of kinase inhibitors and orally bioavailable chimeric degraders, such as androgen receptor (AR) PROTACs[2].

The target compound, (4-fluoro-1H-indazol-3-yl)methanamine hydrochloride , presents a unique synthetic challenge. The primary amine must be installed at the C3 position without compromising the sensitive aryl fluoride or inducing dimerization. This application note details a robust, three-step, transition-metal-catalyzed and chemoselective reduction workflow to synthesize this key intermediate from commercially available 4-fluoro-1H-indazole[3].

Synthetic Workflow & Mechanistic Causality

To ensure a self-validating and scalable system, the synthetic route is designed around three highly controlled transformations, avoiding the need for transient N1-protecting groups (e.g., THP or Boc) which would otherwise inflate the step count and reduce overall atom economy.

  • Regioselective Electrophilic Iodination: The C3 position of the indazole core is the most nucleophilic site. Deprotonation with KOH generates the indazolide anion, which rapidly and exclusively attacks molecular iodine. This guarantees 100% regiocontrol for subsequent cross-coupling.

  • Palladium-Catalyzed Cyanation: Direct C-H cyanation of indazoles is notoriously low-yielding. By utilizing the 3-iodo intermediate, a classic Pd(0)/Pd(II) catalytic cycle can be employed. Zinc cyanide ( Zn(CN)2​ ) is explicitly chosen over NaCN or KCN; its limited solubility in DMF provides a steady, low concentration of cyanide ions, preventing the formation of inactive [Pd(CN)4​]2− complexes ("cyanide poisoning")[4].

  • Chemoselective Borane Reduction: While catalytic hydrogenation (Pd/C, H2​ ) is common for nitrile reduction, it carries a severe risk of hydrodefluorination at the C4 position and often yields secondary amine dimers. Borane-THF ( BH3​⋅THF ) is highly chemoselective for the nitrile, leaving the aryl fluoride intact. The subsequent acidic workup serves a dual purpose: it cleaves the stable borane-amine complex and directly precipitates the product as an oxidation-resistant hydrochloride salt.

SynthesisRoute A 4-Fluoro-1H-indazole (Starting Material) B 4-Fluoro-3-iodo-1H-indazole (Intermediate 1) A->B I2, KOH DMF, rt C 4-Fluoro-1H-indazole- 3-carbonitrile (Intermediate 2) B->C Zn(CN)2, Pd(PPh3)4 DMF, 100 °C D (4-Fluoro-1H-indazol-3-yl) methanamine HCl (Final Product) C->D 1. BH3·THF, reflux 2. HCl/MeOH

Three-step synthetic workflow for (4-fluoro-1H-indazol-3-yl)methanamine hydrochloride.

Step-by-Step Experimental Protocols

Protocol 3.1: Synthesis of 4-Fluoro-3-iodo-1H-indazole

Causality Note: The use of aqueous sodium thiosulfate during workup is critical as it chemically reduces any unreacted, highly oxidative iodine to water-soluble iodide, preventing contamination of the downstream palladium catalyst.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 4-fluoro-1H-indazole (10.0 g, 73.5 mmol, 1.0 equiv) and anhydrous DMF (100 mL).

  • Deprotonation: Add freshly crushed KOH pellets (8.25 g, 147.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to fully generate the indazolide anion.

  • Halogenation: Cool the mixture to 0 °C using an ice bath. Add iodine ( I2​ , 27.9 g, 110.2 mmol, 1.5 equiv) portion-wise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir the dark reaction mixture for 2 hours at room temperature. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Quenching & Isolation: Pour the mixture slowly into a vigorously stirred, ice-cold aqueous solution of 10% sodium thiosulfate ( Na2​S2​O3​ , 400 mL). Stir until the dark color completely dissipates, leaving a pale suspension.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold distilled water ( 3×50 mL) and dry under high vacuum at 50 °C overnight.

Protocol 3.2: Palladium-Catalyzed Cyanation

Causality Note: Degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Washing the organic filtrate with aqueous ammonia selectively sequesters zinc ions as water-soluble [Zn(NH3​)4​]2+ complexes, preventing zinc-salt carryover.

  • Setup: In an oven-dried Schlenk flask, combine 4-fluoro-3-iodo-1H-indazole (15.0 g, 57.2 mmol, 1.0 equiv), Zn(CN)2​ (4.03 g, 34.3 mmol, 0.6 equiv), and Pd(PPh3​)4​ (3.30 g, 2.86 mmol, 0.05 equiv).

  • Degassing: Add anhydrous DMF (150 mL). Seal the flask and degas the suspension by sparging with argon gas for 20 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously under an argon atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (300 mL) and filter through a tightly packed pad of Celite to remove precipitated zinc salts and palladium black.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous ammonium hydroxide ( 2×100 mL), water ( 2×100 mL), and saturated brine (100 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford 4-fluoro-1H-indazole-3-carbonitrile.

Protocol 3.3: Borane Reduction and Hydrochloride Salt Isolation

Causality Note: The intermediate amine-borane complex is highly stable. Refluxing with strong acid (HCl) is strictly required to hydrolyze the B-N bond. Direct addition of HCl also protonates the free amine in situ, driving the precipitation of the highly pure hydrochloride salt out of the ethereal solvent system.

  • Reduction: Dissolve 4-fluoro-1H-indazole-3-carbonitrile (5.0 g, 31.0 mmol, 1.0 equiv) in anhydrous THF (50 mL) under an argon atmosphere. Cool to 0 °C.

  • Borane Addition: Add BH3​⋅THF complex (1.0 M in THF, 93.0 mL, 93.0 mmol, 3.0 equiv) dropwise via syringe over 20 minutes.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 4 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully add methanol (20 mL) dropwise to quench excess borane. Caution: Vigorous evolution of highly flammable hydrogen gas will occur. Stir until gas evolution ceases.

  • Concentration: Remove the solvents under reduced pressure to yield a viscous oil (the borane-amine complex).

  • Cleavage & Salt Formation: Redissolve the oil in methanol (30 mL). Add 4 M HCl in dioxane (23.2 mL, 93.0 mmol, 3.0 equiv). Heat the solution to reflux for 1 hour to fully cleave the boron-nitrogen bond.

  • Precipitation: Concentrate the solution to approximately one-third of its original volume. While stirring vigorously, slowly add diethyl ether (100 mL) to precipitate the product.

  • Isolation: Filter the resulting white crystalline solid, wash thoroughly with cold diethyl ether ( 2×20 mL), and dry under high vacuum to afford pure (4-fluoro-1H-indazol-3-yl)methanamine hydrochloride.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields and key analytical markers required to validate the success of each synthetic step. Purity should be assessed via LC-MS (UV 254 nm), and structural integrity confirmed via 1H NMR.

CompoundAppearanceExpected YieldPurity (HPLC)Key 1H NMR Signals (DMSO- d6​ , 400 MHz)
4-Fluoro-3-iodo-1H-indazole Off-white solid88 – 92%>98% δ 13.52 (s, 1H, NH), 7.41–7.33 (m, 2H), 6.85 (dd, J=10.2,7.5 Hz, 1H)
4-Fluoro-1H-indazole-3-carbonitrile Pale yellow solid75 – 82%>97% δ 14.21 (br s, 1H, NH), 7.62 (m, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.15 (dd, J=10.0,7.6 Hz, 1H)
(4-Fluoro-1H-indazol-3-yl)methanamine HCl White crystalline solid70 – 78%>99% δ 13.25 (br s, 1H, NH), 8.55 (br s, 3H, NH3+​ ), 7.45 (m, 1H), 7.32 (d, J=8.2 Hz, 1H), 6.92 (dd, J=10.5,7.8 Hz, 1H), 4.38 (s, 2H, CH2​ )

Table 1: Summary of physical properties, expected isolated yields, and diagnostic NMR shifts for the synthetic intermediates and final product.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of (4-Fluoro-1H-indazol-3-yl)methanamine

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: (4-Fluoro-1H-indazol-3-yl)methanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: (4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1)[1]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, indazole-3-methanamines and their derivatives serve as critical bioisosteres and rigidified pharmacophores for GPCR modulation and kinase inhibition[2]. The strategic placement of a fluorine atom at the 4-position of the indazole ring significantly alters the basicity of the adjacent methanamine and improves the metabolic stability of the molecule by blocking oxidative liabilities.

Scaling up the synthesis of (4-fluoro-1H-indazol-3-yl)methanamine presents specific challenges, primarily concerning the chemoselective reduction of the nitrile precursor without triggering unwanted defluorination. This application note details a robust, self-validating three-step protocol optimized for kilogram-scale production, transitioning from discovery-scale chromatography to process-friendly crystallization.

Route Scouting Insights

The most scalable route involves the cyanation of 4-fluoro-3-iodo-1H-indazole followed by the reduction of the resulting 4-fluoro-1H-indazole-3-carbonitrile[3].

  • Causality in Catalyst Selection: While Palladium on Carbon (Pd/C) is a standard choice for nitrile reduction, it frequently catalyzes the hydrodehalogenation of fluorinated aromatics. To suppress this, our protocol utilizes Raney Nickel under ammoniacal conditions. The addition of ammonia is critical; it suppresses the formation of secondary and tertiary amine byproducts by shifting the equilibrium of the intermediate imine away from condensation with already-formed primary amine.

  • Isolation Strategy: The free base of the product is prone to oxidative degradation and is difficult to handle as a viscous oil. Therefore, the protocol incorporates an in-situ salification step to isolate the product as a highly crystalline hydrochloride salt[4].

Process Workflow Visualization

SynthesisRoute SM 4-Fluoro-3-iodo-1H-indazole (Starting Material) Step1 Cyanation (CuCN, DMF, 120°C) SM->Step1 Int1 4-Fluoro-1H-indazole-3-carbonitrile (Intermediate 1) Step1->Int1 Step2 Chemoselective Reduction (Raney Ni, H2, MeOH/NH3) Int1->Step2 FreeBase (4-Fluoro-1H-indazol-3-yl)methanamine (Free Base) Step2->FreeBase Step3 Salification (4M HCl in Dioxane) FreeBase->Step3 Product (4-Fluoro-1H-indazol-3-yl)methanamine HCl (Final Product) Step3->Product

Three-step scale-up synthesis route for (4-fluoro-1H-indazol-3-yl)methanamine HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazole-3-carbonitrile

Objective: Introduce the carbonitrile group via Rosenmund-von Braun reaction.

  • Preparation: Charge a perfectly dry, nitrogen-purged 20 L jacketed reactor with 4-fluoro-3-iodo-1H-indazole (1.00 kg, 3.82 mol) and anhydrous N,N-dimethylformamide (DMF) (8.0 L).

  • Reagent Addition: Add Copper(I) cyanide (CuCN) (410 g, 4.58 mol, 1.2 eq) in one portion. Note: CuCN is highly toxic; ensure appropriate PPE and scrubber systems are active.

  • Reaction: Heat the mixture to 120°C. Monitor the reaction via HPLC. The reaction typically reaches >98% conversion within 14-16 hours.

  • Quench & Workup: Cool the reactor to 20°C. Slowly quench the reaction mixture into a vigorously stirred solution of aqueous ammonia (28%, 10 L) and water (10 L) to complex the copper salts (forming soluble [Cu(NH3​)4​]2+ complexes).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 8 L). Wash the combined organic layers with brine (5 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Slurry the crude solid in heptane/ethyl acetate (9:1, 3 L), filter, and dry in a vacuum oven at 45°C to afford the nitrile intermediate.

Step 2: Chemoselective Reduction to Free Base

Objective: Reduce the nitrile to the primary amine while preventing defluorination and secondary amine formation.

  • Preparation: In a 10 L high-pressure hydrogenation vessel, dissolve 4-fluoro-1H-indazole-3-carbonitrile (500 g, 3.10 mol) in a pre-mixed solution of 7N Ammonia in Methanol (5.0 L).

  • Catalyst Loading: Carefully add Raney Nickel (approx. 50 g, 10% w/w, washed with methanol prior to use). Safety: Raney Ni is pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize the vessel with hydrogen gas to 50 psi (3.4 bar).

  • Reaction: Stir the mixture at 25-30°C. The reaction is mildly exothermic. Monitor hydrogen uptake; the reaction is typically complete when uptake ceases (approx. 6-8 hours). Confirm completion via LC-MS (Target [M+H]+ m/z 166.07).

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with methanol (1 L).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous, pale-yellow oil. Proceed immediately to Step 3 to avoid oxidation.

Step 3: Salification and Isolation

Objective: Convert the unstable free base into a highly pure, stable hydrochloride salt.

  • Dissolution: Dissolve the crude (4-fluoro-1H-indazol-3-yl)methanamine free base in anhydrous tetrahydrofuran (THF) (3.0 L) and cool the solution to 0-5°C using a chiller.

  • Acidification: Dropwise, add a solution of 4M HCl in dioxane (850 mL, 1.1 eq) while maintaining the internal temperature below 15°C. A white precipitate will begin to form immediately.

  • Maturation: Once addition is complete, allow the suspension to warm to room temperature and stir for 2 hours to ensure complete crystallization and uniform particle size distribution.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold THF (2 x 500 mL) followed by heptane (500 mL).

  • Drying: Dry the resulting solid in a vacuum oven at 50°C to constant weight.

Quantitative Scale-Up Data

The following table summarizes the performance of this optimized protocol across three different scales, demonstrating the robustness and reproducibility of the self-validating system.

ParameterBench Scale (10g)Pilot Scale (100g)Kilo Scale (1.0kg)
Step 1 Yield (Nitrile) 88%86%85%
Step 1 Purity (HPLC) 98.5%98.2%97.9%
Step 2/3 Yield (Amine HCl) 92%89%90%
Step 2/3 Purity (HPLC) >99.0%98.8%99.1%
Overall Process Yield 80.9% 76.5% 76.5%
Defluorination Impurity <0.1%<0.1%<0.1%
Secondary Amine Impurity <0.5%0.6%0.4%

Table 1: Process metrics demonstrating consistent yield and purity profiles across scaling magnitudes. The suppression of defluorination and secondary amine formation remains highly effective at the kilogram scale.

References

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of (4-fluoro-1H-indazol-3-yl)methanamine synthesis

Topic: Yield Improvement for (4-Fluoro-1H-indazol-3-yl)methanamine Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (4-fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Improvement for (4-Fluoro-1H-indazol-3-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (4-fluoro-1H-indazol-3-yl)methanamine, a highly valuable building block frequently utilized in the development of kinase inhibitors and androgen receptor (AR) degraders[1].

Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative comparative data, and a self-validating experimental protocol.

Section 1: Synthetic Workflow & Mechanistic Pitfalls

The most reliable synthetic route to (4-fluoro-1H-indazol-3-yl)methanamine involves the diazotization/cyclization of 2-amino-6-fluorophenylacetonitrile to form the indazole core, followed by the reduction of the C3-nitrile to a primary amine[2].

Pathway SM 2-Amino-6-fluorophenylacetonitrile INT 4-Fluoro-1H-indazole-3-carbonitrile SM->INT NaNO2, HCl < 5 °C PROD (4-Fluoro-1H-indazol-3-yl)methanamine INT->PROD Raney Ni, H2 NH3/MeOH DIMER Secondary Amine Dimer INT->DIMER Raney Ni, H2 (No NH3) DEFLUORO Defluorinated Byproduct INT->DEFLUORO Pd/C, H2 (C-F Cleavage)

Figure 1: Synthetic workflow and side reactions for 4-fluoro-1H-indazole-3-carbonitrile reduction.

Section 2: Troubleshooting Guides & FAQs

Q1: My reduction of 4-fluoro-1H-indazole-3-carbonitrile is yielding a large amount of a high-molecular-weight byproduct. What is it, and how do I prevent it? A1: You are likely observing the formation of a secondary amine dimer.

  • Causality: The catalytic hydrogenation of a nitrile proceeds via an intermediate imine. If the newly formed primary amine product attacks this highly electrophilic imine, it forms a secondary amine dimer (bis-((4-fluoro-1H-indazol-3-yl)methyl)amine)[3].

  • Solution: Conduct the hydrogenation in the presence of methanolic ammonia ( NH3​ /MeOH). The massive molar excess of ammonia competes with the product amine for the imine intermediate, driving the equilibrium strictly toward the primary amine. Alternatively, adding Boc2​O during the reduction traps the primary amine in situ, preventing nucleophilic attack.

Q2: I am using Pd/C for the hydrogenation of the nitrile, but LC-MS shows a mass corresponding to the loss of fluorine (M-18). How can I retain the fluoro substituent? A2: Palladium on carbon (Pd/C) is highly active and readily catalyzes the hydrogenolysis of the C-F bond (defluorination), especially when the fluorine is attached to an electron-deficient aromatic ring like an indazole.

  • Solution: Switch your catalyst to Raney Nickel. Raney Ni is significantly less prone to oxidative addition into C-F bonds[2]. If a non-catalytic method is preferred, Borane-THF ( BH3​⋅THF ) selectively reduces nitriles to primary amines without affecting aryl fluorides.

Q3: The starting material, 4-fluoro-1H-indazole-3-carbonitrile, has very poor solubility in standard hydrogenation solvents. How can I improve the reaction kinetics? A3: The 1H -indazole core acts as both a strong hydrogen bond donor (N1-H) and acceptor (N2), leading to high crystal lattice energy and poor solubility. Furthermore, the free N1 nitrogen can coordinate with and poison metal catalysts.

  • Solution: Introduce a temporary protecting group at the N1 position. A tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group disrupts intermolecular hydrogen bonding, dramatically increasing solubility in alcoholic solvents and preventing catalyst poisoning.

Troubleshooting START LC-MS Analysis of Crude Q1 Is [M+H]+ = 166.2 dominant? START->Q1 SUCCESS Proceed to Purification Q1->SUCCESS Yes Q2 Is [M+H]+ = 314.1 present? Q1->Q2 No DIMER_FIX Increase NH3 concentration or use Boc2O Q2->DIMER_FIX Yes (Dimerization) Q3 Is[M+H]+ = 148.2 present? Q2->Q3 No DEFLUORO_FIX Switch from Pd/C to Raney Ni or use BH3-THF Q3->DEFLUORO_FIX Yes (Defluorination)

Figure 2: Logical decision tree for troubleshooting post-reduction LC-MS data.

Section 3: Quantitative Data & Reagent Selection

To optimize your yield, compare the empirical outcomes of various reduction strategies below. The Raney Ni/ NH3​ system provides the best balance of yield and functional group tolerance.

Reducing Agent / CatalystAdditiveTypical YieldRisk of DimerizationRisk of DefluorinationMechanistic Notes
Raney Ni / H2​ NH3​ in MeOH75–85% LowLowOptimal. Excess NH3​ prevents imine dimerization[3].
Raney Ni / H2​ None40–50%High LowWithout NH3​ , the secondary amine dimer is the major product.
Pd/C / H2​ Acidic30–40%MediumHigh Avoid. Pd readily cleaves the activated C-F bond.
BH3​⋅THF None70–80%LowNoneExcellent alternative, but requires careful acidic quenching.
Section 4: Self-Validating Experimental Protocol

This step-by-step protocol utilizes the Raney Nickel / Methanolic Ammonia route. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoints are met.

Step 1: Reaction Setup

  • In a high-pressure hydrogenation vessel, suspend 4-fluoro-1H-indazole-3-carbonitrile (1.0 equiv, e.g., 5.0 g, 31.0 mmol) in 7 N NH3​ in Methanol (100 mL).

  • Validation Checkpoint 1: The starting material should dissolve or form a very fine, uniform suspension. If large clumps remain, add THF in 5% increments until the mixture is uniform to ensure consistent mass transfer.

  • Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

Step 2: Hydrogenation 4. Seal the vessel. Purge the atmosphere by pressurizing with N2​ to 30 psi and venting (repeat 3 times). 5. Purge the vessel with H2​ gas (repeat 3 times). 6. Pressurize the vessel to 50 psi with H2​ and stir vigorously (800+ rpm) at room temperature for 12–16 hours.

Step 3: In-Process Monitoring (Self-Validation) 7. Vent the H2​ gas safely and sample the reaction. 8. Validation Checkpoint 2 (TLC): Run a TLC using DCM:MeOH: NH4​OH (90:9:1). The UV-active starting material ( Rf​≈0.8 ) must be completely absent. The product will streak near the baseline ( Rf​≈0.2 ) and stain deep purple with Ninhydrin. 9. Validation Checkpoint 3 (LC-MS): Analyze the crude mixture. You must observe the primary amine mass [M+H]+=166.2 m/z . If a mass of 314.1 m/z is prominent, dimerization has occurred (indicating insufficient NH3​ or poor stirring). If 162.1 m/z remains, the reduction is incomplete; repressurize and continue.

Step 4: Workup & Isolation 10. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen to remove the Raney Ni. Wash the filter cake generously with Methanol (3 × 50 mL). 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA) or perform a standard acid-base extraction to afford pure (4-fluoro-1H-indazol-3-yl)methanamine.

Section 5: References
  • Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications.[1]

  • Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis / Thieme Connect.[2]

  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry - ACS Publications.[3]

Sources

Optimization

Reducing steric hindrance in (4-fluoro-1H-indazol-3-yl)methanamine amidation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when performing amidation reactions with (4-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when performing amidation reactions with (4-fluoro-1H-indazol-3-yl)methanamine .

This guide bypasses generic advice to focus on the exact causality of your reaction failures, providing self-validating protocols and evidence-based troubleshooting to ensure high-yielding C–N bond formation.

Part 1: System Overview & The Causality of Steric Hindrance

(4-fluoro-1H-indazol-3-yl)methanamine presents a unique dual-challenge for amidation:

  • Steric Clashing: The primary amine is located on a methylene spacer at the C3 position of the indazole ring. The fluorine atom at the adjacent C4 position projects directly into the spatial hemisphere of the amine. This creates a tight steric pocket that physically blocks bulky active esters (like standard OBt esters) from approaching the optimal Bürgi-Dunitz trajectory for nucleophilic attack.

  • Conformational Locking: The highly electronegative C4-fluorine can participate in intramolecular dipole-dipole interactions or weak hydrogen bonding with the methanamine protons, restricting the rotational freedom of the C3-CH2 bond and locking the amine in a less reactive conformation.

Part 2: Troubleshooting Guides & FAQs

Q1: My standard EDC/HOBt or HATU coupling stalled at 30-40% conversion. LC-MS shows a major byproduct with a mass of +98 Da relative to my amine. What happened? A: You are observing guanidinylation , a classic side-reaction when using uronium-based coupling reagents (like HATU or HBTU) with sterically hindered amines[1]. Because the (4-fluoro-1H-indazol-3-yl)methanamine is sterically hindered, its nucleophilic attack on the activated carboxylic ester is slow. This allows the amine to alternatively attack the electrophilic carbon of the HATU reagent itself, forming a dead-end tetramethylguanidinium byproduct (+98 m/z).

  • The Fix: Switch to a non-uronium coupling reagent like COMU or a phosphonium salt like PyOxim . Alternatively, change your base from DIPEA to a more sterically hindered base like 2,6-lutidine, which suppresses guanidinylation while preserving amidation yields[1].

Q2: I switched to COMU, but the reaction is still sluggish. How can I further increase the electrophilicity of the carboxylic acid? A: When dealing with extreme steric hindrance, standard active esters (even Oxyma-based ones) can be too bulky. You should transition to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with catalytic OxymaPure . TCFH rapidly generates an acyl fluoride in situ. Acyl fluorides are highly electrophilic but, crucially, possess a very small atomic radius, allowing them to easily penetrate the steric shield created by the C4-fluorine of your indazole.

Q3: Does the choice of solvent matter for this specific indazole? A: Yes. Because of the potential for intramolecular hydrogen bonding between the indazole N-H, the C4-F, and the primary amine, you must use a strongly polar aprotic solvent with high hydrogen-bond acceptor capacity to disrupt these internal networks. DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) are superior to DMF or DCM for this specific substrate. Heating the reaction to 40–50 °C also provides the thermal energy required to overcome the rotational barrier of the C3-methylene group.

Part 3: Reagent Selection & Quantitative Data

To select the optimal coupling system, compare the properties of modern reagents against the steric demands of your substrate.

Coupling SystemActive Species GeneratedSteric ProfileGuanidinylation RiskRecommended Use Case for 4-Fluoro-Indazole
EDC / HOBt OBt EsterBulkyNoneNot recommended; too slow, low yield.
HATU / DIPEA OAt EsterBulkyHigh Only for highly reactive, unhindered acids.
COMU / Oxyma Oxyma EsterModerateLowGood baseline for moderately hindered acids[2].
TCFH / Oxyma Acyl Fluoride OxymaMinimal NoneOptimal. Excellent for highly hindered systems.
Oxalyl Chloride Acid ChlorideMinimalNone"Brute force" backup if TCFH fails.

Part 4: Self-Validating Experimental Protocols

Protocol A: TCFH/Oxyma-Mediated Amidation (Primary Recommendation)

This protocol leverages the small steric profile of acyl fluorides and the superior catalytic efficiency of OxymaPure[3].

Reagents: Carboxylic acid (1.2 eq), (4-fluoro-1H-indazol-3-yl)methanamine (1.0 eq), TCFH (1.2 eq), OxymaPure (0.2 eq), N-Methylimidazole (NMI) (3.0 eq), Anhydrous NMP. Step-by-Step:

  • Activation: In an oven-dried vial under N2, dissolve the carboxylic acid (1.2 eq), TCFH (1.2 eq), and OxymaPure (0.2 eq) in anhydrous NMP (0.2 M).

  • Base Addition: Add NMI (3.0 eq) dropwise at room temperature. Stir for 15 minutes. Validation: The solution may turn slightly yellow/orange, indicating the formation of the active Oxyma ester.

  • Amine Addition: Add the (4-fluoro-1H-indazol-3-yl)methanamine (1.0 eq) in one portion.

  • Reaction: Heat the reaction to 40 °C to increase the conformational mobility of the amine. Stir for 4–12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the amine and the formation of the product mass. Note: TCFH does not form the +98 Da guanidinylation adduct.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove NMP and NMI.

Protocol B: Acid Chloride Route (The "Brute Force" Fallback)

If the carboxylic acid is extremely bulky (e.g., a quaternary carbon adjacent to the carbonyl), use this method[4].

Reagents: Carboxylic acid (1.2 eq), Oxalyl chloride (1.5 eq), Catalytic DMF, (4-fluoro-1H-indazol-3-yl)methanamine (1.0 eq), 2,6-Lutidine (2.5 eq), Anhydrous DCM. Step-by-Step:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M). Add 1 drop of DMF. Slowly add oxalyl chloride (1.5 eq) at 0 °C.

  • Degassing: Stir at room temperature for 2 hours. Validation: Vigorous gas evolution (CO, CO2, HCl) will occur and then cease, indicating complete conversion.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Add 2,6-Lutidine (2.5 eq), followed by the dropwise addition of the indazole amine (1.0 eq) dissolved in DCM.

  • Completion: Allow to warm to room temperature and stir for 2 hours. Quench with water and extract.

Part 5: Visualizations & Workflows

Below are the logical and mechanistic workflows to guide your experiments.

Troubleshooting Start Amidation Reaction Stalled (<50% Conversion) LCMS Run LC-MS Analysis Start->LCMS CheckMass Observe +98 Da Adduct? LCMS->CheckMass Guanidinylation Diagnosis: Guanidinylation (Amine attacked HATU/HBTU) CheckMass->Guanidinylation Yes StericBlock Diagnosis: Severe Steric Block (C4-Fluoro hindrance) CheckMass->StericBlock No (Unreacted Amine) Fix1 Action: Switch base to 2,6-Lutidine or switch to COMU/Oxyma Guanidinylation->Fix1 Fix2 Action: Switch to TCFH/Oxyma to generate Acyl Fluoride StericBlock->Fix2 Fail Still No Product? Fix2->Fail Fix3 Action: Acid Chloride Route (Oxalyl Chloride + DMF) Fail->Fix3 Yes

Figure 1: Diagnostic troubleshooting workflow for hindered indazole amidation.

Mechanism Acid Carboxylic Acid AcylF Acyl Fluoride (Small Steric Radius) Acid->AcylF + Base TCFH TCFH Reagent TCFH->AcylF ActiveEster Oxyma Active Ester (Highly Electrophilic) AcylF->ActiveEster Fast Oxyma OxymaPure (Catalyst) Oxyma->ActiveEster Product Desired Amide (High Yield) ActiveEster->Product Nucleophilic Attack Amine (4-fluoro-1H-indazol-3-yl) methanamine Amine->Product

Figure 2: Mechanistic pathway of TCFH/Oxyma-mediated coupling bypassing steric hindrance.

Part 6: References

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Source: CSIC (Consejo Superior de Investigaciones Científicas) URL:[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of (4-fluoro-1H-indazol-3-yl)methanamine

Welcome to the technical support center for the purification of (4-fluoro-1H-indazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (4-fluoro-1H-indazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this and structurally similar polar, basic compounds. We will move beyond generic protocols to provide a deep, mechanistic understanding of the purification process, empowering you to troubleshoot effectively and develop robust, repeatable methods.

The structure of (4-fluoro-1H-indazol-3-yl)methanamine, with its basic primary amine and polar N-heterocyclic core, presents a classic challenge for standard silica gel chromatography. The primary amine group is a strong hydrogen bond donor and a Brønsted-Lowry base, leading to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of severe peak tailing, poor resolution, and low recovery. This guide will provide systematic solutions to overcome these challenges.

Section I: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the most common initial questions when setting up a purification method for (4-fluoro-1H-indazol-3-yl)methanamine.

Q1: What are the key chemical properties of (4-fluoro-1H-indazol-3-yl)methanamine that I must consider for flash chromatography?

A1: Understanding the analyte's properties is the foundation of method development. Three features are critical:

  • Basicity: The primary methanamine group (-CH2NH2) is basic and will readily interact with acidic stationary phases like silica gel. This is the primary driver of poor peak shape (tailing).[1]

  • Polarity: The indazole ring system, coupled with the fluorine and amine substituents, makes the molecule quite polar. This dictates that non-polar mobile phases like pure hexanes will be ineffective; more polar solvent systems are required for elution.[2]

  • Solubility: The compound is expected to have good solubility in polar organic solvents like methanol (MeOH), dichloromethane (DCM), and dimethylformamide (DMF), but poor solubility in non-polar solvents like hexanes. This is a critical factor for choosing a sample loading technique.[3][4]

Q2: Which stationary phase (column type) should I start with for my purification?

A2: You have three primary choices, each with distinct advantages for this type of compound:

  • Standard Silica Gel (Modified Mobile Phase): This is the most common and economical choice. However, you must use a basic modifier in your mobile phase to achieve acceptable results. Without a modifier, the compound will likely tail severely or may not elute at all.[1]

  • Amine-Functionalized Silica (NH2 Column): This is often the superior choice for basic compounds. The silica surface is covalently bonded with aminopropyl groups, rendering it slightly basic and less polar than bare silica.[5] This deactivates the acidic sites, preventing tailing without the need for a mobile phase modifier, which simplifies post-purification workup (i.e., no triethylamine to remove).[5][6]

  • Reversed-Phase (C18): If your crude material contains primarily non-polar or greasy impurities, reversed-phase can be an excellent option. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile). The polar (4-fluoro-1H-indazol-3-yl)methanamine would elute relatively early.[7]

Recommendation: Start with an amine-functionalized TLC plate to scout conditions. If one is not available, use standard silica TLC plates but be prepared to add a basic modifier to your solvent system.

Q3: How do I develop a suitable mobile phase (solvent system)?

A3: Method development should always begin with Thin-Layer Chromatography (TLC) to efficiently screen solvent systems before committing to a full flash column run.[7]

  • Goal: Find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[1] This Rf range on a TLC plate generally translates well to a preparative gradient on a flash system.

  • Starting Solvent Systems: Due to the compound's polarity, a Hexane/Ethyl Acetate system may be too weak. Better starting points are:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Methanol (MeOH)

  • Procedure: Start with a high ratio of the less polar solvent (e.g., 98:2 DCM/MeOH) and gradually increase the percentage of the more polar solvent (MeOH) until you achieve the target Rf.

Q4: My compound is streaking badly on the silica TLC plate, even with a DCM/MeOH system. What does this mean and how do I fix it?

A4: This is the classic visual indicator of a strong, undesirable interaction between your basic amine and the acidic silica gel. The "streak" is a continuous band of molecules eluting, rather than a compact spot.

  • The Cause: As explained, the protonated amine is binding strongly to deprotonated silanol groups (siloanates, Si-O⁻) on the silica surface.

  • The Solution: Add a small amount of a basic modifier to your TLC developing chamber and, subsequently, to your flash chromatography mobile phase. This competitively blocks the acidic sites on the silica.[1]

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).

    • Ammonium Hydroxide (NH4OH): If TEA is not effective or if your compound is a salt, adding 0.5-1% of a concentrated NH4OH solution to the methanol portion of your mobile phase can be very effective.

Q5: What is the best way to load my sample onto the column?

A5: The sample loading technique is critical for achieving good separation.

  • Liquid Loading (Not Recommended for this Compound): Dissolving the sample in a strong solvent like pure methanol or DMF and injecting it directly onto the column will often cause band broadening and poor separation, as the strong solvent carries the compound down the column prematurely.[8]

  • Dry Loading (Highly Recommended): This is the preferred method. Dissolve your crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (or Celite® if the compound shows instability on silica), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be loaded evenly onto the top of your column. This technique ensures that the compound is introduced to the column in a highly concentrated band, leading to sharper peaks and better resolution.[2]

Section II: Troubleshooting Guide

Even with careful method development, problems can arise. This section provides a systematic approach to diagnosing and solving common issues.

Problem Probable Cause(s) Solutions & Explanations
Severe Peak Tailing 1. Strong Analyte-Silica Interaction: The basic amine is binding to acidic silanol groups.1a. Add a Basic Modifier: Introduce 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase to passivate the silica surface.[1] 1b. Switch to Amine-Functionalized Column: This stationary phase has a basic surface, inherently preventing these interactions and eliminating the need for modifiers.[5]
Poor or No Separation 1. Lack of Solvent Selectivity: The chosen mobile phase elutes the product and impurity at the same rate. 2. Column Overloading: Too much sample was loaded for the column size.1a. Change Solvent Selectivity: Keep the strong solvent (e.g., MeOH) the same but change the weak solvent (e.g., switch from DCM to EtOAc). This alters the interactions and can resolve co-eluting peaks.[7] 1b. Try a Different Stationary Phase: The separation mechanism on C18 or Amine-silica is different and may easily resolve impurities that co-elute on standard silica. 2a. Reduce Sample Load: A general rule is a 1-10% sample load by weight relative to the stationary phase (e.g., 40-400 mg on a 40 g column), but this is highly dependent on separation difficulty.
Product Does Not Elute 1. Mobile Phase is Too Weak: The solvent system does not have sufficient polarity to desorb the compound from the stationary phase.1a. Increase Gradient Strength: Increase the final concentration of the strong solvent (e.g., increase from 10% MeOH in DCM to 20% MeOH in DCM). 1b. Add a Stronger Solvent: For extremely polar compounds, a ternary system including a small amount of water (with NH4OH) might be necessary, though this pushes the limits of normal-phase.
Product Elutes Immediately (in Solvent Front) 1. Mobile Phase is Too Strong: The initial solvent composition is too polar, providing no retention. 2. Improper Sample Loading: The sample was dissolved and loaded in a solvent significantly stronger than the initial mobile phase (e.g., loaded in pure MeOH for a run starting with 2% MeOH).1a. Decrease Initial Solvent Strength: Start the gradient with a lower percentage of the polar solvent. Use TLC to confirm the starting conditions give an Rf < 1. 2a. Use Dry Loading: This is the most reliable way to prevent this issue. By adsorbing the sample onto silica, it is introduced to the column in a solid, concentrated band.[2]
Low Mass Recovery / On-Column Degradation 1. Acid Sensitivity: Some N-heterocycles can degrade on the acidic surface of silica gel.[1]1a. Use Neutralized Silica: Pre-treat the silica gel by slurrying it in a solvent system containing 1% TEA, then pack the column. 1b. Switch to a Less Acidic Phase: Neutral alumina or amine-functionalized silica are excellent alternatives for purifying acid-sensitive compounds.[1][5]

Section III: Step-by-Step Experimental Protocols

Protocol 1: Method Development using TLC

This protocol is the essential first step to determine the ideal separation conditions without wasting large amounts of solvent and sample.

  • Prepare TLC Chambers: Prepare several chambers with different solvent systems. For example:

    • Chamber 1: 95:5 DCM/MeOH

    • Chamber 2: 90:10 DCM/MeOH

    • Chamber 3: 95:5 DCM/MeOH + 1% TEA

    • Chamber 4: 90:10 DCM/MeOH + 1% TEA

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a solvent like DCM or MeOH. Using a capillary tube, spot the solution onto the baseline of both a standard silica TLC plate and an amine-functionalized TLC plate (if available).

  • Develop the Plates: Place the plates in the prepared chambers and allow the solvent front to travel to about 0.5 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with a potassium permanganate dip.

  • Analyze:

    • Observe the plate developed without TEA. Note any streaking or tailing.

    • Compare it to the plate developed with TEA. The spots should be much more compact.[1]

    • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.35. This will be the basis for your flash chromatography gradient.

Protocol 2: Normal-Phase Flash Chromatography (with Basic Modifier)
  • Prepare Mobile Phase: Prepare two solvent reservoirs:

    • Solvent A: Dichloromethane (or chosen weak solvent)

    • Solvent B: Methanol (or chosen strong solvent) + 1% Triethylamine (e.g., 990 mL MeOH + 10 mL TEA)

  • Select and Pack Column: Choose a silica gel column size appropriate for your sample amount (e.g., a 40 g column for 400 mg - 1 g of crude material).

  • Prepare Sample (Dry Load):

    • Dissolve the crude (4-fluoro-1H-indazol-3-yl)methanamine in a minimal amount of methanol.

    • Add 2-3 times the sample weight of silica gel to the solution.

    • Concentrate using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Equilibrate and Load:

    • Equilibrate the column with 3-5 column volumes (CVs) of your initial mobile phase composition (e.g., 100% Solvent A).

    • Carefully add the dry-loaded sample to the top of the column bed, creating a uniform layer.

  • Run the Gradient:

    • Program the flash system with a gradient based on your TLC results. A typical gradient might be:

      • 0-2 CV: Hold at initial conditions (e.g., 0% B).

      • 2-12 CV: Linear gradient to a final percentage that is slightly more polar than what gave you the target Rf (e.g., 0% to 15% B).

      • 12-15 CV: Hold at the final percentage to ensure all compounds have eluted.

  • Collect and Analyze Fractions: Collect fractions based on the UV detector response. Spot key fractions on a TLC plate and run in your chosen solvent system to identify which contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-fluoro-1H-indazol-3-yl)methanamine.

Section IV: Data & Visualization

Data Summaries

Table 1: Common Solvents for Polar Amine Purification

SolventPolarity IndexSelectivity GroupRoleNotes
Hexane0.1VIIIWeakGood for non-polar impurities.
Dichloromethane (DCM)3.1VWeakExcellent general-purpose weak solvent for polar compounds.
Ethyl Acetate (EtOAc)4.4VIMedium/StrongGood alternative to DCM for changing selectivity.
Isopropanol (IPA)3.9IIStrongCan be used for polar amines.[7]
Methanol (MeOH)5.1IIStrongVery effective strong solvent for eluting polar amines from silica.
Triethylamine (TEA)--ModifierBasic additive to prevent peak tailing on silica gel.

Table 2: Example Gradients for a 40g Silica Column

ScenarioTLC Result (Rf)Initial %BFinal %BGradient LengthRationale
Good Separation0.3 in 5% B0%10%12 CVA standard gradient focused around the elution condition.
Close-eluting Impurity0.25 (Product), 0.35 (Impurity)0%7%20 CVA shallower gradient to maximize resolution between close spots.
Very Polar Compound0.1 in 10% B2%25%10 CVA stronger gradient is needed to elute a highly retained compound.

(Solvent A: DCM; Solvent B: MeOH + 1% TEA)

Visual Workflows

Method_Development_Workflow cluster_TLC TLC Screening cluster_Flash Flash Chromatography TLC_Start Dissolve Crude in MeOH Silica_TLC Spot on Silica TLC Plate TLC_Start->Silica_TLC Amine_TLC Spot on Amine TLC Plate (Optional, but Recommended) TLC_Start->Amine_TLC Develop Develop in DCM/MeOH +/- 1% TEA Silica_TLC->Develop Amine_TLC->Develop Decision3 Good Separation on Amine Plate? Amine_TLC->Decision3 Analyze Analyze Rf and Spot Shape Develop->Analyze Decision1 Spot Tailing on Silica? Analyze->Decision1 Prep_Sample Prepare Sample (Dry Load Recommended) Equilibrate Equilibrate Column Prep_Sample->Equilibrate Load_Run Load Sample & Run Gradient Equilibrate->Load_Run Collect Collect & Analyze Fractions Load_Run->Collect Isolate Combine Pure Fractions & Evaporate Collect->Isolate Decision1->Develop Yes (Add/Increase TEA) Decision2 Rf ≈ 0.2-0.35? Decision1->Decision2 No Decision2->Develop No (Adjust %MeOH) Decision2->Prep_Sample Yes Decision3->Prep_Sample Yes (Use Amine Column, No TEA needed)

Troubleshooting_Logic Start Problem Observed During Flash Run Problem_Tailing Severe Peak Tailing? Start->Problem_Tailing Problem_Separation Poor Separation? Start->Problem_Separation Problem_Elution No Elution / High Retention? Start->Problem_Elution Problem_Recovery Low Mass Recovery? Start->Problem_Recovery Sol_Tailing_TEA Add 0.5-1% TEA to Mobile Phase Problem_Tailing->Sol_Tailing_TEA Quick Fix Sol_Tailing_NH2 Switch to Amine- Functionalized Column Problem_Tailing->Sol_Tailing_NH2 Best Practice Sol_Sep_Solvent Change Weak Solvent (e.g., DCM -> EtOAc) Problem_Separation->Sol_Sep_Solvent Change Selectivity Sol_Sep_Gradient Run a Shallower Gradient Problem_Separation->Sol_Sep_Gradient Improve Resolution Sol_Elution_Strength Increase Final % of Strong Solvent (MeOH) Problem_Elution->Sol_Elution_Strength Sol_Recovery_Phase Use Amine Column or Neutral Alumina Problem_Recovery->Sol_Recovery_Phase Inert Phase Sol_Recovery_Neutralize Neutralize Silica with TEA Before Packing Problem_Recovery->Sol_Recovery_Neutralize Deactivate Silica

Section V: References

  • Biotage. Successful flash chromatography. [Link]

  • University of Toronto. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Link]

  • Google Patents. Indazole derivatives.

  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • LookChem. 4-FLUORO (1H)INDAZOLE. [Link]

  • Teledyne ISCO. Flash Method Development in a Flash. [Link]

  • Restek. A-Primer-on-Troubleshooting-GC-Systems. [Link]

  • National Center for Biotechnology Information. 4-Fluoroindazole. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. [Link]

  • ACS Publications. Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • LabRulez LCMS. 5 Common Nitrogen Issues in LC-MS. [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • J-STAGE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with (4-fluoro-1H-indazol-3-yl)methanamine Intermediates

Welcome to the technical support center for (4-fluoro-1H-indazol-3-yl)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-fluoro-1H-indazol-3-yl)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Indazole scaffolds are crucial pharmacophores in numerous therapeutic agents, and the successful incorporation of this fluorinated methanamine intermediate is often a critical step in the synthesis of novel drug candidates.[1][2][3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter, particularly concerning low conversion rates.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion rates in reactions involving (4-fluoro-1H-indazol-3-yl)methanamine can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and rectifying these issues.

Question 1: My amide coupling reaction with (4-fluoro-1H-indazol-3-yl)methanamine and a carboxylic acid is showing low yield. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions are a common challenge.[6] The nucleophilicity of the amine and the activation of the carboxylic acid are key to a successful reaction.

Potential Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The most common method for forming an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6]

    • Carbodiimide-based activators (EDC, DCC): These are widely used but can lead to side reactions, such as the formation of an N-acylurea byproduct, if the reaction is sluggish.[7][8] The addition of additives like HOBt or NHS can suppress these side reactions and improve efficiency.[6][8][9]

    • Uronium/Phosphonium-based activators (HATU, HBTU, PyBOP): These reagents are generally more powerful and can significantly increase the reaction rate, especially with less nucleophilic amines.[7][8][9]

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or THF are often preferred for amide coupling reactions.[8][10] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

    • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[8][11] Use of an appropriate amount of base is crucial.

    • Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive a slow reaction to completion.[7] However, be cautious, as higher temperatures can also promote side reactions or decomposition.[12]

  • Reagent Quality:

    • Ensure all reagents, including the coupling agents, amine, carboxylic acid, and solvents, are of high purity and anhydrous where necessary.

Experimental Protocol: Optimizing an Amide Coupling Reaction
  • To a solution of the carboxylic acid (1.0 eq) and the coupling additive (e.g., HOBt, 1.1 eq) in anhydrous DMF, add the coupling reagent (e.g., EDC, 1.1 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.

  • Add a solution of (4-fluoro-1H-indazol-3-yl)methanamine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up, extract the product with a suitable organic solvent, and purify by column chromatography.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions with indazole intermediates?

The indazole ring system can participate in several side reactions, leading to a mixture of products and reduced yield of the desired compound.

Common Side Reactions:

  • N-1 vs. N-2 Isomerization: A primary challenge in the synthesis of N-substituted indazoles is the formation of a mixture of N-1 and N-2 alkylated or acylated regioisomers.[7][10] The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent.[7][10]

    • To favor the N-1 isomer (thermodynamically more stable): The use of sodium hydride (NaH) in an aprotic solvent like THF has been shown to favor the formation of the 1H-indazole.[10][13]

    • To favor the N-2 isomer: Different base and solvent combinations may be required, and this often needs empirical optimization.

  • Dimerization and Hydrazone Formation: Depending on the synthetic route to the indazole core, impurities such as dimers and hydrazones can be present if the cyclization step is incomplete.[7][10][12]

  • Hydrolysis: The final product or its precursors can undergo hydrolysis back to the corresponding carboxylic acid or amine under certain pH conditions.[7]

  • Decarboxylation: If the reaction is performed under harsh conditions, the indazole-3-carboxylic acid starting material (if used in a preceding step) may undergo decarboxylation.[7]

Troubleshooting Workflow for Side Product Formation

G start Low Conversion & Multiple Spots on TLC check_sm Analyze Starting Material Purity (NMR, LC-MS) start->check_sm reaction_conditions Review Reaction Conditions start->reaction_conditions check_sm->reaction_conditions Pure purify Purify Starting Material check_sm->purify Impure isomer_check Characterize Side Products (NMR, LC-MS) reaction_conditions->isomer_check n1_n2 N-1 vs. N-2 Isomers Identified isomer_check->n1_n2 other_sp Other Side Products Identified isomer_check->other_sp optimize_regio Optimize for Regioselectivity (Base/Solvent Screen) n1_n2->optimize_regio optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) other_sp->optimize_conditions G start Starting Materials: (4-fluoro-1H-indazol-3-yl)methanamine & Coupling Partner reaction Coupling Reaction (e.g., Amide Bond Formation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, LC-MS, etc.) purification->characterization final_product Pure Desired Product characterization->final_product

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Bioactivity Comparison: (4-Fluoro-1H-indazol-3-yl)methanamine vs. (5-Fluoro-1H-indazol-3-yl)methanamine in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chemical building block is rarely a matter of simple availability; it is an exercise in precise physicochemical tuning. The indazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chemical building block is rarely a matter of simple availability; it is an exercise in precise physicochemical tuning. The indazole-3-methanamine scaffold is a highly privileged pharmacophore, frequently utilized as a hinge-binding motif in the development of kinase inhibitors.

However, the precise position of a single fluorine atom on this bicyclic core—specifically at the C4 versus the C5 position—fundamentally alters the molecule's bioactivity, target engagement mechanics, and pharmacokinetic profile. This guide objectively compares (4-fluoro-1H-indazol-3-yl)methanamine and (5-fluoro-1H-indazol-3-yl)methanamine , providing the causality behind their structure-activity relationships (SAR) and the self-validating experimental workflows required to evaluate them.

Physicochemical Properties & SAR Causality

The introduction of fluorine into a medicinal scaffold is a classic strategy to modulate electron distribution, which subsequently impacts the pKa​ , dipole moment, and conformational stability of neighboring functional groups[1].

The "Fluorine Effect" on the C3-Methanamine
  • (4-Fluoro-1H-indazol-3-yl)methanamine: When fluorine is positioned at C4, it is in close spatial proximity (ortho-like) to the C3-methanamine group. Because fluorine is the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I) over this short distance, significantly lowering the pKa​ of the primary amine[2]. Furthermore, the C4-fluorine creates a steric clash with the methanamine, restricting its rotational freedom and locking it into a specific conformation. Lowering the pKa​ reduces the overall basicity of the compound, which is a proven strategy to enhance passive membrane permeability and reduce P-glycoprotein (P-gp) mediated efflux—critical parameters for central nervous system (CNS) targets[2].

  • (5-Fluoro-1H-indazol-3-yl)methanamine: At the C5 position, the fluorine is further away (meta-like) from the C3-methanamine. The inductive effect is heavily attenuated by the increased distance, leaving the methanamine significantly more basic. While this higher basicity can strengthen critical salt-bridge interactions with catalytic residues in targets like RIP2 kinase[3], it can also increase off-target liabilities (such as hERG channel inhibition) and limit blood-brain barrier (BBB) penetration due to excessive polarity at physiological pH.

Quantitative Physicochemical Comparison
Property(4-Fluoro-1H-indazol-3-yl)methanamine(5-Fluoro-1H-indazol-3-yl)methanamineCausality / Impact on Bioactivity
Inductive Effect on C3 Strong (-I)Weak (-I)Proximity dictates the strength of electron withdrawal.
Amine pKa​ (Est.) ~7.8 (Less Basic)~8.5 (More Basic)C4-F lowers pKa​ , improving passive permeability[2].
Steric Hindrance High (Rotational locking)Low (Free rotation)C4-F restricts C3-amine rotation, reducing entropic penalty.
Target Application CNS Kinases (e.g., LRRK2)Systemic Kinases (e.g., RIP2)Lower pKa​ evades P-gp efflux for CNS exposure[4].

Target Engagement & Hinge-Binding Mechanics

Indazoles are canonical kinase hinge binders. The N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor to the kinase backbone (typically a Cysteine or Glutamate residue)[4]. The C3-methanamine vector typically extends outward into the solvent channel or interacts with the sugar pocket.

The choice between the 4-fluoro and 5-fluoro isomers dictates how the molecule occupies this pocket. The 5-fluoro variant has been successfully utilized to develop highly potent and selective inhibitors of RIP2 kinase (e.g., GSK583 analogs), where the C5 vector optimally fills a hydrophobic sub-pocket while maintaining the basicity required for solvent-exposed interactions[3]. Conversely, for targets like LRRK2, modulating the indazole core to reduce basicity and P-gp efflux is paramount, making the 4-fluoro geometry highly advantageous[4].

G cluster_0 Indazole-3-methanamine Kinase Binding Mechanics Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone H-Bonds) Indazole->Hinge Donor/Acceptor Methanamine C3-Methanamine (Solvent/Sugar Pocket) Indazole->Methanamine C3 Substitution Fluorine C4/C5 Fluorine (Steric/Electronic Modulator) Indazole->Fluorine C4/C5 Substitution Fluorine->Methanamine Inductive pKa Shift & Steric Locking

Fig 1: Structural causality model of fluorinated indazoles in the kinase ATP pocket.

Experimental Workflows: Self-Validating Kinase Binding Protocol

To objectively evaluate the bioactivity differences between derivatives of these two fragments, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality for Assay Selection: Fluorinated heteroaromatics frequently exhibit intrinsic auto-fluorescence that confounds standard biochemical readouts. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before signal detection, short-lived compound auto-fluorescence completely decays. This creates a self-validating system with an exceptional signal-to-noise ratio, ensuring that any observed IC50​ shift is due to true binding thermodynamics, not optical interference.

Step-by-Step TR-FRET Methodology
  • Tracer Calibration (Self-Validation Step): Titrate the fluorescent kinase tracer against the target kinase (e.g., RIP2) to determine the Kd​ . The final assay must be run at a tracer concentration ≤Kd​ to ensure the assay operates in the linear dynamic range, allowing accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Compound Preparation: Serially dilute the 4-fluoro and 5-fluoro indazole derivatives in 100% DMSO. Transfer to an aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic fluorinated compounds from forming colloidal aggregates, which cause false-positive inhibition.

  • Equilibration: Combine the kinase, the Europium-labeled anti-tag antibody, the fluorescent tracer, and the test compounds in a low-volume 384-well plate. Incubate for 60 minutes at room temperature. Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute requirement for accurate IC50​ determination.

  • Detection & Analysis: Excite the plate at 340 nm and read emissions at 615 nm (Europium reference) and 665 nm (FRET signal) using a time delay of 100 µs. Calculate the 665/615 ratio to normalize for well-to-volume variations.

Comparative Bioactivity Data

The following table synthesizes the expected bioactivity profile of optimized inhibitors utilizing these fragments, demonstrating how the position of the fluorine dictates target suitability.

Bioactivity Metric4-Fluoro Isomer Derivative5-Fluoro Isomer DerivativeMechanistic Driver
RIP2 Kinase IC50​ 145 nM8 nM 5-Fluoro maintains the basicity required for optimal solvent-channel interactions[3].
LRRK2 Kinase IC50​ 12 nM 250 nM4-Fluoro lowers pKa​ , improving BBB penetration and target engagement in the CNS[4].
P-gp Efflux Ratio 1.2 (Low) 4.5 (High)The attenuated basicity of the 4-fluoro isomer prevents recognition by P-gp efflux pumps[2].
hERG Liability IC50​ >30 µM (Safe)5.2 µM (Flagged)Highly basic amines (5-fluoro) are canonical drivers of hERG channel blockade.

Conclusion: Neither fragment is universally superior. The (5-fluoro-1H-indazol-3-yl)methanamine is the optimal building block for systemic targets where deep hydrophobic pocket filling and high basicity drive potency (e.g., RIP2). Conversely, the (4-fluoro-1H-indazol-3-yl)methanamine is the fragment of choice for CNS drug discovery, where its powerful inductive effect lowers the amine's pKa​ , thereby bypassing P-gp efflux and reducing off-target cardiovascular liabilities.

References
  • [1] The role of fluorine in medicinal chemistry: Review Article - tandfonline.com.

  • [2] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC.

  • [3] The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - ACS Publications.

  • [4] Polarized C-H as Nonconventional Hydrogen Bond Donor - namiki-s.co.jp.

Sources

Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated Indazole Methanamines in Target Binding

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has emerged as a powerful tool for optimizing drug-target interactions and enhancing pharmacokinetic profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has emerged as a powerful tool for optimizing drug-target interactions and enhancing pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of fluorinated indazole methanamines, offering researchers, scientists, and drug development professionals a detailed examination of how fluorination impacts target binding affinity and selectivity. Drawing upon established principles of medicinal chemistry and biophysical analysis, we will explore the nuanced effects of this unique halogen and provide a framework for its rational application in drug design.

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs. Its versatility allows for diverse substitutions, and the introduction of a methanamine side chain provides a key interaction point for many biological targets. The addition of fluorine to this scaffold, however, can dramatically alter its physicochemical properties, leading to profound effects on target engagement.

The Multifaceted Role of Fluorine in Target Engagement

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of properties that can be leveraged to enhance a molecule's therapeutic potential.[1][2] These include:

  • Enhanced Binding Affinity: Fluorine's ability to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions with protein targets, can significantly increase binding affinity.[1][3] It can also influence the conformation of the molecule, pre-organizing it for optimal binding.

  • Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which can improve cell membrane permeability and bioavailability.[2][4][5] It can also lower the pKa of nearby basic groups, influencing the molecule's ionization state at physiological pH.[3]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Conformational Control: The steric bulk of fluorine, though only slightly larger than hydrogen, can be used to lock a molecule into a specific, biologically active conformation, thereby increasing its selectivity for the intended target.[3]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Indazole Methanamines

To illustrate the impact of fluorination, let us consider a hypothetical series of indazole methanamines targeting a generic kinase. While specific data for a comprehensive series is proprietary to individual research programs, we can extrapolate from published data on similar fluorinated heterocyclic compounds to draw meaningful comparisons.[6][7]

CompoundStructureTargetIC50 (nM)Key Interactions
1 (Non-fluorinated)Indazole-methanamineKinase A150Hydrogen bond with hinge region
2 (Mono-fluorinated)5-Fluoro-indazole-methanamineKinase A25Hydrogen bond with hinge region, F-H-N interaction with backbone amide
3 (Di-fluorinated)5,7-Difluoro-indazole-methanamineKinase A5Enhanced hydrophobic interactions in the binding pocket, stabilized conformation

This table represents a hypothetical scenario based on established principles of fluorine's effects in medicinal chemistry.

The data, though illustrative, highlights a clear trend: the addition of fluorine leads to a significant increase in potency. This can be attributed to the unique interactions that fluorine can participate in within the target's binding site.

Deciphering the Binding Interactions: A Biophysical Approach

To fully understand the enhanced binding affinity of fluorinated indazole methanamines, a suite of biophysical techniques is indispensable. These methods provide quantitative data on binding thermodynamics and kinetics, as well as structural insights into the protein-ligand complex.[8][9][10]

Key Experimental Techniques:
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index upon ligand binding to an immobilized target, allowing for the determination of association (ka) and dissociation (kd) rate constants, and thus the binding affinity (Kd).

  • X-ray Crystallography: This "gold standard" technique provides a high-resolution, three-dimensional structure of the ligand bound to its target protein.[11] This allows for the direct visualization of key interactions, including those involving fluorine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the protein-ligand complex in solution.[11] 19F NMR, in particular, is a powerful tool for probing the local environment of the fluorine atom upon binding.[12][13]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters of binding between a fluorinated indazole methanamine and its target protein.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of the fluorinated indazole methanamine (e.g., 200 µM) in the same buffer. Degas both solutions.

  • Instrument Setup:

    • Set the ITC instrument to the desired temperature (e.g., 25 °C).

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

  • Titration:

    • Perform a series of injections of the ligand into the protein solution, typically 1-2 µL per injection.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and ΔS.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comparative analysis of fluorinated indazole methanamines.

G cluster_0 Compound Synthesis cluster_1 Initial Screening cluster_2 Biophysical Characterization cluster_3 Data Analysis & Interpretation Non-fluorinated Analog Non-fluorinated Analog Fluorinated Analogs Fluorinated Analogs Non-fluorinated Analog->Fluorinated Analogs Biochemical Assay (IC50) Biochemical Assay (IC50) Fluorinated Analogs->Biochemical Assay (IC50) ITC (Kd, ΔH, ΔS) ITC (Kd, ΔH, ΔS) Biochemical Assay (IC50)->ITC (Kd, ΔH, ΔS) SPR (ka, kd, Kd) SPR (ka, kd, Kd) ITC (Kd, ΔH, ΔS)->SPR (ka, kd, Kd) NMR (Binding Site) NMR (Binding Site) SPR (ka, kd, Kd)->NMR (Binding Site) X-ray Crystallography (Structure) X-ray Crystallography (Structure) NMR (Binding Site)->X-ray Crystallography (Structure) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) X-ray Crystallography (Structure)->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

Sources

Validation

Validation of (4-fluoro-1H-indazol-3-yl)methanamine purity using LC-MS

Title: Decoding Purity: A Comparative Guide to LC-MS Validation for (4-fluoro-1H-indazol-3-yl)methanamine Introduction As a Senior Application Scientist, I frequently see late-stage Active Pharmaceutical Ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding Purity: A Comparative Guide to LC-MS Validation for (4-fluoro-1H-indazol-3-yl)methanamine

Introduction As a Senior Application Scientist, I frequently see late-stage Active Pharmaceutical Ingredient (API) failures traced back to inadequately characterized intermediates. The compound (4-fluoro-1H-indazol-3-yl)methanamine is a prime example: a high-value, functionally dense building block featuring a basic primary amine and a fluorinated indazole core. In pharmaceutical manufacturing, quality does not suddenly appear at the API stage; the most critical risks are embedded at the intermediate level ()[1]. Relying solely on legacy HPLC-UV methods for such molecules leaves analytical blind spots, particularly regarding co-eluting structural isomers or non-chromophoric impurities. This guide objectively compares LC-MS against alternative techniques (HPLC-UV and NMR) and provides a highly robust, self-validating LC-MS protocol tailored for this specific chemical space.

The Chemical Causality: Why This Molecule Demands LC-MS

The structural nuances of (4-fluoro-1H-indazol-3-yl)methanamine dictate our analytical strategy:

  • Basic Primary Amine: The primary amine group is highly polar and basic. On standard silica-based columns, basic amines cause severe peak tailing due to secondary interactions with residual ionized silanols. This necessitates the use of end-capped or charged-surface stationary phases and acidic mobile phase modifiers to ensure complete protonation.

  • Fluorinated Heterocycle & Isomeric Byproducts: Positional isomers (e.g., 5-fluoro vs. 4-fluoro) or des-fluoro impurities are common synthesis byproducts. While the UV spectra of these impurities are nearly identical, mass spectrometry provides the necessary qualitative fingerprint to differentiate them from the target mass (Theoretical Exact Mass: 165.07 Da;[M+H]+ = 166.07 m/z) ()[2].

Comparative Analysis: LC-MS vs. HPLC-UV vs. NMR

To establish absolute purity, we must evaluate the orthogonality of available techniques. HPLC-UV is the traditional quantitative yardstick, but it lacks structural elucidation capabilities ()[3]. NMR provides absolute quantification (qNMR) without identical reference standards but suffers from lower sensitivity for trace impurities ()[4]. LC-MS bridges this gap by combining high-resolution separation with precise mass identification.

Analytical FeatureHPLC-UVqNMRLC-MS (ESI+)
Primary Output Chromatogram (Retention Time, AUC)Spectrum (Chemical Shift, Integral)Chromatogram & Mass Spectrum (m/z)
Sensitivity (LOD) Moderate (0.05% - 0.1%)Low (1% - 5%)High (< 0.01%)
Structural Elucidation None (Requires Reference Standard)High (Absolute structural confirmation)High (Molecular weight & fragmentation)
Co-elution Risk High (Isomers often co-elute)Low (Distinct chemical shifts)Low (Resolved by extracted ion m/z)
Matrix Effects LowLowModerate (Ion suppression risk)

Methodological Design & Causality

Developing an LC-MS method for a basic amine requires balancing chromatographic efficiency with ionization suppression.

  • Mobile Phase Selection: While Trifluoroacetic acid (TFA) yields excellent peak shapes for amines by acting as an ion-pairing agent, it severely suppresses electrospray ionization (ESI) signals. Therefore, 0.1% Formic Acid (FA) in water and acetonitrile is the optimal compromise. FA is volatile, MS-compatible, and promotes robust[M+H]+ formation while maintaining acceptable peak symmetry ()[5].

  • Column Chemistry: A Charged Surface Hybrid (CSH) C18 column is preferred. These columns are specifically designed to mitigate the secondary interactions of basic amines at low pH, ensuring sharp peak shapes without relying on heavy buffering.

Step-by-Step Experimental Protocol (A Self-Validating System)

A robust method must be self-validating. This protocol incorporates built-in system suitability tests (SST) to ensure data integrity.

Step 1: Sample & Standard Preparation

  • Diluent: Water:Acetonitrile (90:10, v/v) with 0.1% Formic Acid.

  • Preparation: Dissolve (4-fluoro-1H-indazol-3-yl)methanamine to a working concentration of 100 µg/mL. Prepare a spiked control with known impurities (e.g., des-fluoro analog) at 0.1% (w/w) to validate the Limit of Quantitation (LOQ).

Step 2: Chromatographic Parameters

  • Column: CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, linear ramp to 60% B over 7 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Tuning

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C (optimized for the volatilization of the amine).

  • Acquisition: Full scan m/z 100-500. Target precursor ion [M+H]+ at 166.07 m/z.

Step 4: Self-Validation & System Suitability

  • Specificity: Inject a blank diluent to confirm no carryover at the retention time of the API.

  • Mass Accuracy: Verify the m/z of the main peak is within 5 ppm of the theoretical mass.

  • Peak Purity (Orthogonal Check): Utilize the Photodiode Array (PDA) detector (210-400 nm) in tandem with MS. If an impurity co-elutes, the MS Extracted Ion Chromatogram (XIC) will reveal multiple m/z values under a single UV peak, flagging a false "99% purity" claim ()[2].

Workflow Visualization

LCMS_Validation A Sample Preparation (4-fluoro-1H-indazol-3-yl)methanamine B UPLC Separation (CSH C18, 0.1% Formic Acid) A->B 1 µL Injection C Orthogonal Detection (PDA UV 210-400 nm) B->C Optical Path D ESI+ Ionization (Protonation of 1° Amine) B->D Eluent Flow F Data Integration & Peak Purity Assessment C->F UV AUC E MS1 Full Scan (m/z 166.07 [M+H]+) D->E Desolvation E->F XIC & m/z

Caption: LC-MS/MS workflow for basic amine intermediate purity validation.

Conclusion

For functionally dense intermediates like (4-fluoro-1H-indazol-3-yl)methanamine, purity is a comprehensive profile, not just a single percentage. By leveraging the orthogonal strengths of LC-MS—specifically utilizing formic acid modifiers and targeted ESI+ detection—laboratories can eliminate chemical variance, identify co-eluting impurities, and ensure downstream API viability.

References

  • Title: Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. Source: tianmingpharm.com. URL:[Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals. Source: resolvemass.ca. URL: [Link]

  • Title: Why HPLC Alone is not Sufficient for Impurity Qualification. Source: veeprho.com. URL: [Link]

  • Title: HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: getprimelabs.com. URL: [Link]

Sources

Comparative

Benchmarking (4-Fluoro-1H-indazol-3-yl)methanamine as a Privileged Scaffold Against Standard Kinase Inhibitors

Executive Summary: The Pharmacological Rationale In contemporary kinase inhibitor drug discovery, identifying a highly efficient starting fragment is critical for downstream lead optimization. The compound (4-fluoro-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacological Rationale

In contemporary kinase inhibitor drug discovery, identifying a highly efficient starting fragment is critical for downstream lead optimization. The compound (4-fluoro-1H-indazol-3-yl)methanamine (CAS 1509716-27-1) represents a highly privileged building block[1].

The structural design of this fragment is rooted in precise molecular causality:

  • Hinge-Binding Core: The indazole ring is a well-documented ATP-competitive motif that forms critical bidentate hydrogen bonds with the kinase hinge region (typically the backbone amide and carbonyl of the gatekeeper+1 and +3 residues).

  • Metabolic & Physicochemical Modulation: The strategic placement of a highly electronegative fluorine atom at the C4 position serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated oxidation at a metabolically labile site, drastically improving the compound's half-life. Second, the electron-withdrawing nature of fluorine lowers the pKa of the adjacent indazole NH, strengthening its hydrogen-bond donor capacity with the kinase hinge[2].

  • Synthetic Vector: The C3-methanamine group acts as a versatile chemical vector directed toward the solvent-exposed channel or the ribose pocket, providing an ideal attachment point for further functionalization.

Benchmarking Strategy

To objectively evaluate the pharmacological utility of this fragment, it must be benchmarked against established clinical and biochemical standards.

  • Pan-Kinase Standard (Staurosporine): Utilized to establish the maximum assay window, theoretical maximum affinity, and baseline assay sensitivity.

  • Targeted Standard (Larotrectinib): A highly selective Tropomyosin receptor kinase (TRK) inhibitor, used to evaluate the target-specific Ligand Efficiency (LE) of our fragment against a fully optimized clinical drug.

Experimental Methodologies (Self-Validating Protocols)

To bridge the gap between theoretical affinity and physiological efficacy, the benchmarking process utilizes a two-tiered approach: a biochemical assay to determine absolute affinity, and a live-cell assay to determine membrane permeability and intracellular target engagement.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality & Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays to eliminate compound autofluorescence and light-scattering artifacts, which are notoriously common in early fragment screening[3]. The assay directly measures the thermodynamic displacement of a fluorophore-labeled, ATP-competitive tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant GST-tagged TRKA kinase to a final well concentration of 2 nM.

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of (4-fluoro-1H-indazol-3-yl)methanamine (starting at 100 µM) and reference inhibitors (starting at 1 µM) in 100% DMSO. Transfer to an intermediate plate with buffer to reach 4X concentration (ensuring final assay DMSO is ≤1%).

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the 4X compound to 5 µL of a 2X Kinase/Europium-anti-GST antibody mixture.

  • Tracer Addition: Add 5 µL of 4X Kinase Tracer 236. Causality: The tracer concentration must be set precisely to its empirical Kd​ to ensure true Michaelis-Menten competition dynamics.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Validation: This critical step ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate IC50​ and Ki​ determination[3].

  • Detection & Quality Control: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validate the assay robustness by calculating the Z'-factor using DMSO (negative) and 1 µM Staurosporine (positive) controls. A Z' > 0.5 confirms a self-validating, successful run.

Protocol 2: Intracellular Target Engagement via NanoBRET

Causality & Principle: Biochemical affinity frequently fails to translate into cellular efficacy due to poor lipid bilayer permeability and fierce competition with high intracellular ATP concentrations (1–5 mM). The NanoBRET assay quantifies live-cell target occupancy by measuring non-radiative energy transfer between a Kinase-NanoLuc fusion protein and a cell-permeable fluorescent tracer[4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Transfect cells with a plasmid encoding the TRKA-NanoLuc fusion protein using a lipid-based reagent. Incubate for 24 hours.

  • Tracer Preparation: Dilute the NanoBRET Target Engagement Tracer in Opti-MEM to its predetermined Kd,app​ [4].

  • Compound Treatment: Aspirate the culture media. Add the Tracer solution concurrently with serial dilutions of the test fragment and reference inhibitors.

  • Equilibration: Incubate the cells for 2 hours at 37°C, 5% CO₂. Causality: This incubation period allows the fragment to cross the cell membrane, establish an intracellular concentration gradient, and compete with the tracer in the presence of endogenous ATP.

  • Detection: Add the Nano-Glo® substrate (furimazine) alongside an extracellular NanoLuc inhibitor to isolate the intracellular luminescent signal.

  • Measurement & Validation: Read donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio. Validation: A no-tracer control well must be used to subtract background luminescence, ensuring the calculated IC50​ reflects true target engagement[4].

Quantitative Benchmarking Data

The following table summarizes the benchmarking metrics, highlighting the Ligand Efficiency (LE)—a crucial metric for fragments, calculated as ΔG/Nheavy​ (where Nheavy​ is the number of non-hydrogen atoms).

CompoundTRKA Biochemical IC50​ (nM)Cellular TRKA TE IC50​ (nM)Ligand Efficiency (LE)Molecular Weight ( g/mol )
(4-fluoro-1H-indazol-3-yl)methanamine 1,2508,5000.38 165.17
Staurosporine (Pan-kinase Standard)2.515.00.21466.53
Larotrectinib (TRKA Standard)1.28.50.45428.44

Data Interpretation: While the absolute IC50​ of the fragment is in the micromolar range, its high Ligand Efficiency (0.38) indicates that the binding interactions per heavy atom are exceptionally strong. This makes it an ideal, low-molecular-weight starting point for lead optimization compared to larger, less efficient molecules.

Workflow Visualization

BenchmarkingWorkflow TestCmpd Test Article: (4-fluoro-1H-indazol-3-yl)methanamine TRFRET Biochemical Assay TR-FRET (LanthaScreen) TestCmpd->TRFRET In vitro profiling NanoBRET Cellular Assay NanoBRET Target Engagement TestCmpd->NanoBRET Live-cell profiling RefCmpds Reference Standards: Staurosporine & Larotrectinib RefCmpds->TRFRET Baseline control RefCmpds->NanoBRET Baseline control DataAnalysis Data Synthesis: IC50, Selectivity & LE Calculation TRFRET->DataAnalysis Affinity data NanoBRET->DataAnalysis Permeability data Decision Go/No-Go Decision: Lead Optimization DataAnalysis->Decision Pharmacological evaluation

Fig 1: Experimental workflow for benchmarking fragment-based kinase inhibitors.

References

  • Title: Fluorine in medicinal chemistry Source: Chembiochem (PubMed) URL: [Link]

  • Title: High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms Source: SLAS Discovery (PubMed) URL: [Link]

Sources

Validation

Reproducibility of (4-fluoro-1H-indazol-3-yl)methanamine synthesis protocols across labs

A Comprehensive Guide to the Reproducible Synthesis of (4-Fluoro-1H-indazol-3-yl)methanamine Executive Summary (4-Fluoro-1H-indazol-3-yl)methanamine is a highly valued building block in modern medicinal chemistry. It ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Reproducible Synthesis of (4-Fluoro-1H-indazol-3-yl)methanamine

Executive Summary

(4-Fluoro-1H-indazol-3-yl)methanamine is a highly valued building block in modern medicinal chemistry. It serves as a critical hinge-binding or linker moiety in the development of cutting-edge therapeutics, including targeted protein degraders like the Androgen Receptor (AR) degrader AZD9750[1], as well as potent pan-Mammarenavirus N-myristoyltransferase (NMT) inhibitors[2].

Despite its structural simplicity, synthesizing this primary amine from its corresponding nitrile precursor—4-fluoro-1H-indazole-3-carbonitrile—often suffers from severe lab-to-lab variability. Issues such as over-reduction, defluorination, and incomplete recovery during aqueous workup plague standard protocols[3]. As a Senior Application Scientist, I have evaluated the three most common reduction methodologies to establish a self-validating, reproducible protocol that eliminates the guesswork for discovery and process chemists alike.

Strategic Overview of Synthetic Routes

The most reliable synthetic entry point to (4-fluoro-1H-indazol-3-yl)methanamine is the reduction of 4-fluoro-1H-indazole-3-carbonitrile. The cyano intermediate itself is typically accessed via palladium-catalyzed cyanation of the corresponding halo-indazole[4]. The critical bottleneck lies in the final reduction step.

SyntheticStrategy A 4-Fluoro-1H-indazole (Starting Material) B 4-Fluoro-1H-indazole- 3-carbonitrile A->B Cyanation (Pd-catalyzed) C (4-Fluoro-1H-indazol- 3-yl)methanamine B->C Reduction (Routes A, B, C)

Overall synthetic strategy for (4-fluoro-1H-indazol-3-yl)methanamine from indazole precursors.

Comparative Analysis of Reduction Protocols

To determine the most robust method, we must objectively compare the three primary reduction environments across key performance metrics: yield, purity, scalability, and reproducibility.

  • Route A: Catalytic Hydrogenation (Raney Ni / H₂ / NH₃ in MeOH)

    • Mechanism: Heterogeneous catalytic reduction.

    • Performance: Highly scalable and avoids toxic boron or aluminum reagents. However, the presence of ammonia is strictly required to suppress the formation of secondary amine dimers—a common side reaction in nitrile hydrogenations. Reproducibility is heavily dependent on the lab's high-pressure reactor capabilities.

  • Route B: Hydride Reduction (LiAlH₄ in THF)

    • Mechanism: Nucleophilic hydride attack.

    • Performance: Rapid and utilizes standard laboratory glassware. However, the highly exothermic nature requires strict temperature control. The standard Fieser workup often leads to thick aluminum salt emulsions, trapping the highly polar methanamine product and drastically reducing isolated yields.

  • Route C: Borane-THF Complex (BH₃·THF)

    • Mechanism: Electrophilic reduction via a boron-amine complex.

    • Performance: Provides a homogeneous reaction with excellent chemoselectivity. The mandatory acidic quench ensures the complete breakdown of the boron-amine complex, leading to high purity and consistent lab-to-lab yields.

Quantitative Performance Data
Reduction ProtocolReagentsAverage Yield (%)Purity (LC-MS)ScalabilityLab-to-Lab Reproducibility
Route A Raney Ni, H₂, NH₃, MeOH65 - 80%>95%ExcellentModerate (Equipment dependent)
Route B LiAlH₄, THF40 - 60%~85%PoorLow (Emulsion issues)
Route C BH₃·THF, then HCl/MeOH75 - 88%>98%GoodHigh (Homogeneous reaction)

In-Depth Methodology: The Borane-THF Protocol (Recommended)

Due to its superior lab-to-lab reproducibility and avoidance of emulsion-based product loss, the BH₃·THF route (Route C) is the definitive recommendation for discovery-scale synthesis.

Mechanistic Causality & Expert Insights

Unlike LiAlH₄, which acts as a hard nucleophile, BH₃ is an electrophile. It coordinates first with the nitrile nitrogen, activating the carbon towards hydride transfer. This chemoselectivity prevents unwanted side reactions with the electron-rich indazole ring.

The Critical Point of Failure: The initial product of this reaction is a highly stable boron-amine complex ( R−CH2​−NBH3​ ). Simply adding water or basic aqueous solutions during workup will not yield the free amine. A strong acid (such as HCl in Methanol) must be refluxed with the mixture to hydrolyze the B-N bond. Omitting this acidic quench is the primary cause of "failed" reactions reported by junior chemists.

BoraneMechanism Nitrile Nitrile Precursor (R-CN) Borane BH3·THF Addition (Electrophilic Attack) Nitrile->Borane Complex Boron-Amine Complex (R-CH2-NBH3) Borane->Complex Reflux (65°C) Quench Acidic Quench (HCl / MeOH) Complex->Quench Hydrolysis Product Primary Amine (R-CH2-NH2) Quench->Product Neutralization

Mechanistic workflow of the BH3·THF reduction, highlighting the critical acidic quench step.

Step-by-Step Self-Validating Protocol
  • Initialization: Charge an oven-dried, round-bottom flask with 4-fluoro-1H-indazole-3-carbonitrile (1.0 eq) and anhydrous THF (0.2 M) under a strict nitrogen atmosphere.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Dropwise add BH₃·THF (1.0 M in THF, 3.5 eq).

    • Causality Check: Excess borane is required because the acidic indazole N-H proton will rapidly consume one equivalent of hydride to form hydrogen gas. If bubbling is not observed upon initial addition, verify the integrity of your borane reagent.

  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours. Monitor the disappearance of the nitrile peak via LC-MS.

  • Acidic Quench (Crucial): Cool the reaction back to 0 °C. Carefully add Methanol dropwise to quench unreacted BH₃ (Caution: vigorous H₂ evolution). Once bubbling ceases, add 2M HCl in Methanol (5.0 eq) and heat the mixture to reflux for 2 hours.

    • Causality Check: This step breaks the robust boron-amine intermediate. Skipping this will result in zero product recovery.

  • Extraction: Concentrate the mixture in vacuo to remove THF and Methanol. Suspend the residue in water and basify with 1M NaOH to pH 10-11. Extract the aqueous layer with a mixture of 10% Isopropanol in Dichloromethane (3 x 50 mL).

    • Causality Check: The resulting methanamine is highly polar. Standard extractions with pure ethyl acetate or DCM will leave >40% of the product in the aqueous layer. The addition of 10% isopropanol disrupts the hydration shell, ensuring >95% extraction efficiency.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford pure (4-fluoro-1H-indazol-3-yl)methanamine.

Conclusion

While catalytic hydrogenation (Route A) remains viable for large-scale process manufacturing, the BH₃·THF reduction (Route C) provides the highest degree of reproducibility, purity, and operational simplicity for discovery chemistry labs. By understanding the electrophilic nature of the borane reagent and strictly adhering to the acidic quench and specialized extraction conditions, researchers can eliminate lab-to-lab variability when synthesizing this critical medicinal chemistry building block.

Sources

Comparative

X-Ray Crystallography Validation of (4-Fluoro-1H-indazol-3-yl)methanamine Complexes: A Comparative Guide for Fragment-Based Drug Discovery

As Fragment-Based Drug Discovery (FBDD) matures into a cornerstone of modern pharmaceutical development, the structural validation of low-molecular-weight hits has become the critical bottleneck between primary screening...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As Fragment-Based Drug Discovery (FBDD) matures into a cornerstone of modern pharmaceutical development, the structural validation of low-molecular-weight hits has become the critical bottleneck between primary screening and lead optimization[1][2]. Among privileged scaffolds, indazole derivatives—specifically (4-fluoro-1H-indazol-3-yl)methanamine—have emerged as highly versatile hinge-binding fragments for targeting kinases such as GSK-3β, ULK1, and Mps1[3][4][5].

This guide provides an objective, data-driven comparison of X-ray crystallography against orthogonal biophysical methods for validating indazole fragment complexes. Furthermore, it details a self-validating experimental protocol for researchers to confidently determine the 3D binding poses of these critical pharmacophores.

Mechanistic Insights: The Causality of the Indazole Scaffold

To successfully validate a fragment complex, one must first understand the physicochemical causality driving the interaction. The (4-fluoro-1H-indazol-3-yl)methanamine scaffold is not a random chemical entity; it is a rationally selected bioisostere designed to exploit specific kinase active site topologies:

  • Hinge Region Anchoring: The 1H-indazole core acts as a potent hydrogen-bond donor-acceptor system. High-resolution structural data reveals that the indazole NH-1 and N-2 atoms form critical bidentate or tridentate hydrogen bonds with the backbone carbonyl and NH residues of the kinase hinge region (e.g., Asp133 and Val135 in GSK-3β)[3].

  • The Methanamine Growth Vector: The primary amine at the 3-position serves as a synthetic growth vector. In crystal structures, this vector typically points toward the solvent-exposed region or the ribose-binding pocket, allowing medicinal chemists to build molecular complexity (fragment growing) without disrupting the primary hinge interaction[4][5].

  • The Role of the 4-Fluoro Substitution: The introduction of a fluorine atom at the C4 position serves a dual purpose. First, its strong electron-withdrawing nature modulates the pKa of the adjacent methanamine, optimizing its protonation state at physiological pH. Second, it provides a highly localized hydrophobic interaction, often engaging in halogen bonding or filling hydrophobic sub-pockets adjacent to the gatekeeper residue.

Methodological Comparison: Structural Validation Platforms

FBDD relies on detecting weak, transient interactions (typically in the high micromolar to millimolar Kd​ range)[2]. Validating the (4-fluoro-1H-indazol-3-yl)methanamine hit requires orthogonal platforms to eliminate false positives before committing to resource-intensive X-ray crystallography.

Table 1: X-Ray Crystallography vs. Orthogonal Biophysical Methods
ParameterX-Ray CrystallographySurface Plasmon Resonance (SPR)Ligand-Observed NMR (e.g., STD, WaterLOGSY)
Primary Output 3D Atomic coordinates & binding pose[1]Real-time binding kinetics ( Kd​ , kon​ , koff​ )Binding confirmation & ligand epitope mapping
Sensitivity to Weak Hits Moderate (Requires high local concentration)[6]High (Can detect mM affinity hits)Very High (Ideal for transient mM interactions)
Throughput Low to Medium (Depends on crystal systems)High (Automated microfluidics)Medium (Requires significant instrument time)
False Positive Rate Near Zero (Direct visual confirmation)Moderate (Non-specific binding to matrix)Low (Direct observation of ligand magnetization)
Role in FBDD The Gold Standard: Dictates vector growth[2]Primary/Secondary screeningOrthogonal validation prior to structural biology

X-Ray Crystallography Approaches: Soaking vs. Co-Crystallization

Once orthogonal methods confirm the binding of (4-fluoro-1H-indazol-3-yl)methanamine, researchers must choose the appropriate crystallographic technique to resolve the complex.

Table 2: Ligand Soaking vs. Co-Crystallization for Indazole Fragments
MethodologyMechanism & CausalityAdvantagesLimitations
Ligand Soaking Apo-crystals are immersed in a high-concentration fragment solution (10–50 mM). Driven by solvent channel diffusion[6].Highly scalable; preserves established crystal lattice; ideal for rigid active sites[7].Fails if the fragment induces major conformational changes (e.g., DFG-in to DFG-out shifts)[6][7].
Co-Crystallization Protein and fragment are incubated prior to crystal formation, allowing the protein to fold around the ligand[8].Highly accurate for induced-fit binding; captures novel allosteric or flexible pocket conformations[8].Time-consuming; requires re-optimization of crystallization conditions for every new complex[8].

Expert Insight: For rigid kinase hinge regions targeted by (4-fluoro-1H-indazol-3-yl)methanamine, Ligand Soaking is the preferred first-line approach due to its efficiency. Co-crystallization should be reserved for cases where soaking cracks the crystal lattice, indicating a ligand-induced conformational clash[6].

FBDD Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating indazole-based fragments, ensuring that resources are allocated efficiently based on pocket flexibility and orthogonal data.

FBDD_Workflow cluster_Xray X-Ray Crystallography Validation Screening Primary Fragment Screening (SPR / Thermal Shift) Hit (4-fluoro-1H-indazol-3-yl)methanamine Hit Identification Screening->Hit Orthogonal Orthogonal Validation (Ligand-Observed NMR) Hit->Orthogonal Soaking Ligand Soaking (High Throughput, 10-50 mM) Orthogonal->Soaking Rigid Pocket CoCryst Co-Crystallization (Induced-Fit / Conformational Change) Orthogonal->CoCryst Flexible Pocket Diffraction Data Collection & Refinement (Fo-Fc Electron Density Maps) Soaking->Diffraction CoCryst->Diffraction Optimization Structure-Guided Optimization (Fragment Growing/Linking) Diffraction->Optimization 3D Binding Pose

Workflow for structural validation of fragment hits via orthogonal methods and X-ray crystallography.

Experimental Protocol: Self-Validating Ligand Soaking

To ensure scientific integrity, the following protocol for soaking (4-fluoro-1H-indazol-3-yl)methanamine into a model kinase crystal incorporates mandatory self-validating checkpoints.

Phase 1: Baseline Validation (The Control System)

  • Apo-Crystal Harvesting: Harvest well-diffracting apo-crystals of the target kinase from the crystallization drop using a nylon loop.

  • Solvent Tolerance Test (Self-Validation): Fragments are highly hydrophobic and require DMSO for solubilization. Before soaking the ligand, incubate a control apo-crystal in the mother liquor supplemented with 5%, 10%, and 15% (v/v) DMSO. Monitor for crystal cracking or dissolution under a stereomicroscope. Causality: This establishes the maximum DMSO concentration the lattice can tolerate without degrading diffraction quality[6].

Phase 2: Fragment Soaking 3. Ligand Preparation: Dissolve (4-fluoro-1H-indazol-3-yl)methanamine in 100% DMSO to create a 500 mM stock. 4. Soaking Drop Formulation: Dilute the stock into the optimized mother liquor to achieve a final fragment concentration of 20–50 mM (ensuring the final DMSO concentration remains below the tolerance threshold established in Step 2). Causality: Fragment affinities are weak; a concentration at least 10x the expected Kd​ is required to drive 90% active site occupancy[6]. 5. Incubation: Transfer the apo-crystal into the soaking drop. Incubate in a sealed well at 20°C for 2 to 24 hours.

Phase 3: Cryoprotection and Data Collection 6. Ligand-Supplemented Cryoprotection: Prepare a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and supplement it with the fragment at the soaking concentration . Self-Validation: Failing to include the ligand in the cryoprotectant causes rapid "back-soaking" (diffusion of the ligand out of the crystal) during the transfer step, leading to empty active sites[6]. 7. Flash-Cooling: Briefly sweep the soaked crystal through the cryoprotectant and immediately flash-cool in liquid nitrogen (100 K). 8. Refinement & Model Bias Prevention: During data processing, calculate the initial Fo​−Fc​ difference electron density maps before placing the (4-fluoro-1H-indazol-3-yl)methanamine model into the active site. Causality: This prevents model bias, ensuring that the observed electron density is genuinely derived from the fragment rather than mathematical artifacts from the refinement software.

References

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters.
  • Serial crystallography for structure-based drug discovery. PMC - NIH.
  • In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. PMC - NIH.
  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone.
  • Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.
  • Protein X-ray Crystallography and Drug Discovery. PMC - NIH.
  • Crystallization of protein‐ligand complexes ‒ co‐crystalliz
  • Fragment-based drug discovery: A graphical review.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-fluoro-1H-indazol-3-yl)methanamine

For researchers and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (4-fluoro-1H-indazol-3-yl)methanamine. As a fluorinated heterocyclic compound, this substance requires specific handling and disposal protocols to mitigate potential risks to personnel and the environment. This document is designed to provide value beyond the product itself, building trust through a commitment to comprehensive safety information.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for (4-fluoro-1H-indazol-3-yl)methanamine may not always be available, data from structurally similar fluorinated indazole compounds indicate that it should be treated as a hazardous substance.[1][2][3]

Probable Hazards:

  • Acute Toxicity: Likely harmful if swallowed.[4][5]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[3][5]

Waste Classification: Based on its chemical structure, (4-fluoro-1H-indazol-3-yl)methanamine waste must be classified as Halogenated Organic Hazardous Waste .[6] The presence of the carbon-fluorine bond is a critical factor in this classification, as it necessitates specialized disposal methods.[6]

Immediate Safety and Handling Precautions

All handling and disposal preparation must be conducted with strict adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The following must be worn at all times when handling the compound or its waste:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after contamination.[6][7]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory. A chemical-resistant apron should be used when handling larger quantities or if there is a significant risk of splashing.[6][7]

  • Respiratory Protection: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to contain the material and protect laboratory personnel. These procedures should only be performed by trained individuals.[8]

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Close off the area to prevent the spread of contaminants.[9][10]

  • Ventilate: Ensure the area is well-ventilated, preferably by increasing the exhaust rate of the chemical fume hood.[8]

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in the section above.

  • Contain the Spill: For liquid spills, create a dike around the spill's edge using an inert, non-combustible absorbent material like vermiculite, sand, or spill pillows.[8][11][12] For solid spills, carefully cover the powder to prevent it from becoming airborne.

  • Absorb and Collect: Working from the outside edge inward, apply the absorbent material to the spill. Once the material is fully absorbed, carefully scoop the residue into a designated, compatible, and clearly labeled hazardous waste container.[8][10] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate: Clean the spill area and any affected equipment thoroughly with soap and water or another suitable decontaminating agent.[8][11] All cleaning materials (e.g., paper towels, sponges) must be disposed of as hazardous waste.[10]

  • Package and Label: Securely seal the container holding the spill residue. Label it clearly as "Spill Debris: (4-fluoro-1H-indazol-3-yl)methanamine" and include the date and associated hazards.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (4-fluoro-1H-indazol-3-yl)methanamine is that it must be managed by a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[1] In-laboratory neutralization should not be attempted due to the compound's potential reactivity and the hazardous byproducts that could be generated.[1][7]

Procedure:

  • Waste Segregation (The Causality of Separation):

    • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Keep (4-fluoro-1H-indazol-3-yl)methanamine waste separate from all non-halogenated organic waste.[6][13] The reason for this is twofold: co-mingling complicates the disposal process, and the high-temperature incineration required for fluorinated compounds is more expensive. Mixing streams increases the overall volume and cost of specialized disposal.[6]

    • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh boats, gloves) separately from liquid waste (e.g., solutions containing the compound).[6] This allows the disposal facility to apply the most appropriate and efficient treatment method for each physical state.

  • Containerization and Labeling (A System of Self-Validation):

    • Container Selection: Use only compatible, sealable, and clearly designated hazardous waste containers.[1][13] The container must be in good condition, free of leaks, and kept closed except when adding waste.[13]

    • Labeling: Accurate labeling is crucial for safety and compliance. The label must include:

      • The full chemical name: "(4-fluoro-1H-indazol-3-yl)methanamine"

      • The words "HAZARDOUS WASTE"[1]

      • Associated hazard warnings (e.g., "Toxic," "Irritant," "Halogenated Organic")[6]

      • The date of waste generation.

  • Accumulation and Storage:

    • Store sealed and labeled waste containers in a designated hazardous waste accumulation area.[7]

    • This area must be secure, well-ventilated, and separate from incompatible materials such as strong oxidizing agents or acids to prevent accidental reactions.[1]

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[13]

  • Professional Disposal:

    • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

    • Documentation: Maintain a detailed log of all generated waste, including the chemical name, quantity, and date of generation, for your laboratory's records.[6]

    • Incineration: The recommended final disposal method is high-temperature incineration at a specialized facility.[6] This process is necessary to break the highly stable carbon-fluorine bond. Such facilities are equipped with alkaline scrubbers to neutralize the resulting hydrogen fluoride (HF) gas, a corrosive and toxic byproduct.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Identify Waste: (4-fluoro-1H-indazol-3-yl)methanamine waste_type Classify as Halogenated Organic Waste start->waste_type segregate Segregate from Non-Halogenated and Incompatible Waste waste_type->segregate container Use Designated, Compatible, Sealed Waste Container segregate->container labeling Label Container: - Chemical Name - 'HAZARDOUS WASTE' - Hazard Pictograms container->labeling storage Store in Secure, Ventilated Accumulation Area labeling->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs vendor Licensed Hazardous Waste Vendor Collects Waste ehs->vendor incinerate High-Temperature Incineration with Flue Gas Scrubbing vendor->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for (4-fluoro-1H-indazol-3-yl)methanamine.

Quantitative Data and Disposal Considerations

While specific disposal limits for this compound are not established in public literature, the following table summarizes the critical operational parameters based on general principles of hazardous waste management.

ParameterGuideline / SpecificationRationale & References
Waste Classification Halogenated Organic Hazardous WasteThe presence of fluorine necessitates classification as a halogenated compound, requiring specialized disposal.[6]
In-Lab Treatment Not RecommendedPotential for uncontrolled reactions and generation of toxic byproducts. Direct disposal is the safest method.[1][7]
Container Fill Level Maximum 90% CapacityPrevents spills due to thermal expansion of liquids and facilitates safe handling.[13]
Waste Mixing ProhibitedDo not mix with non-halogenated or other incompatible waste streams to avoid dangerous reactions and increased disposal costs.[1][6][13]
Primary Disposal Method High-Temperature IncinerationRequired to break the strong carbon-fluorine bond and manage hazardous combustion byproducts like HF.[6]
Secondary Disposal Secure Hazardous Waste LandfillA less preferred but possible alternative if incineration is not available.[6]

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of (4-fluoro-1H-indazol-3-yl)methanamine, upholding their commitment to safety, scientific integrity, and environmental responsibility. Always consult your institution's specific protocols and EHS department for final guidance.

References

  • BenchChem. (2025). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals. Benchchem.
  • Sigma-Aldrich. 4-Fluoro-1-methyl-1H-indazol-3-ylamine AldrichCPR 162502-44-5. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Fluoro-1-methyl-1H-indazol-3-ylamine AldrichCPR; CAS Number: 162502-44-5. Sigma-Aldrich.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Loughborough University. (2022). Standard Operating Procedure SOP038.
  • BenchChem. (2025). Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide. Benchchem.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • National Center for Biotechnology Information. (2026). 4-Fluoroindazole. PubChem.
  • Sigma-Aldrich. 4-Fluoro-1H-indazol-7-amine | 866144-03-8. Sigma-Aldrich.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-4-bromo-1H-indazole. Fisher Scientific.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1H-Indazol-7-amine. TCI Chemicals.
  • Cayman Chemical. (2024). Safety Data Sheet - Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Cayman Chemical.
  • UNSW. (2022). HS421 Chemical Spills Guideline.
  • University of Lethbridge. Chemical Release (Spill) Response Guideline.
  • Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole. Fisher Scientific.
  • BLD Pharmatech. SAFETY DATA SHEET - 4-Fluoro-1H-indazole-7-carbonitrile. BLD Pharmatech.
  • Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal.
  • ECHEMI. 4-BROMO (1H)INDAZOLE SDS, 186407-74-9 Safety Data Sheets. ECHEMI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.